2,8,11-Trioxa-5-azatridecan-13-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-methoxyethylamino)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO4/c1-12-5-2-10-3-6-13-8-9-14-7-4-11/h10-11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMOQRJLQDMJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis Pathway for 2,8,11-Trioxa-5-azatridecan-13-ol
Document ID: TGS-20251102-8115 Version: 1.0 Audience: Researchers, scientists, and drug development professionals.
Introduction
2,8,11-Trioxa-5-azatridecan-13-ol is a functionalized oligo(ethylene glycol) derivative containing a secondary amine. Its structure comprises a hydrophilic poly(ethylene glycol) (PEG) backbone, which can enhance solubility and pharmacokinetic properties, along with a terminal hydroxyl group and a secondary amine for subsequent conjugation or chemical modification. Molecules of this class are valuable as linkers in bioconjugation, components of drug delivery systems, and building blocks in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).
This document outlines a proposed, robust, and high-yielding synthetic pathway for this compound. The proposed method is based on the well-established reductive amination reaction, a widely used and reliable method for the formation of amines.[1][2]
Proposed Synthesis Pathway
The synthesis of the target molecule can be efficiently achieved via a one-pot reductive amination strategy. This approach involves the reaction of an amine with an aldehyde to form an intermediate imine (or the corresponding enamine/hemiaminal), which is then reduced in situ to the desired amine product.[1][3]
The chosen retrosynthetic disconnection for this compound is at the Carbon-Nitrogen bond, as illustrated below. This leads to two key starting materials: 2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol (1) and 2-methoxyacetaldehyde (2) .
Retrosynthetic Analysis: The target molecule is disconnected at the C4-N5 bond, yielding a primary amine precursor and an aldehyde precursor.
-
Precursor A (Amine): 2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol
-
Precursor B (Aldehyde): 2-methoxyacetaldehyde
The forward reaction, reductive amination, is typically performed using a mild reducing agent that selectively reduces the imine intermediate in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation due to its selectivity and ease of handling.[1]
Experimental Protocol: Reductive Amination
This section provides a detailed experimental methodology for the synthesis of this compound.
Reaction Scheme:
Materials & Reagents:
-
2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol (1)
-
2-methoxyacetaldehyde (2) (typically as a 50-60 wt.% solution in water)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Acetic Acid (glacial)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 2-(2-(2-aminoethoxy)ethoxy)ethan-1-ol (1) (1.0 eq.).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Addition of Aldehyde: Add 2-methoxyacetaldehyde (2) (1.1 eq.) to the stirring solution. If using an aqueous solution of the aldehyde, phase transfer catalysts may be beneficial, but direct addition is often sufficient.
-
pH Adjustment: Add glacial acetic acid (1.2 eq.) to catalyze the formation of the imine intermediate. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture. Note: The addition may cause some effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash with saturated brine solution.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 15% MeOH in DCM) to elute the final product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Data Presentation
The following table summarizes the reactants and reagents for a representative 10 mmol scale synthesis.
| Compound / Reagent | Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| Amine (1) | C₆H₁₅NO₃ | 149.19 | 10.0 | 1.0 | 1.49 g |
| Aldehyde (2) | C₃H₆O₂ | 74.08 | 11.0 | 1.1 | 1.48 g (60% soln) |
| Acetic Acid | C₂H₄O₂ | 60.05 | 12.0 | 1.2 | 0.72 mL |
| NaBH(OAc)₃ | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 1.5 | 3.18 g |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | 100 mL |
Note: The amount for the aldehyde solution may need adjustment based on its exact concentration.
Visualizations
Diagrams are provided to illustrate the logical workflow of the synthesis and the chemical reaction pathway.
Caption: Logical workflow for the synthesis of this compound.
Caption: Proposed reductive amination pathway for the target molecule.
References
An In-depth Technical Guide to the Chemical Properties of 5,8,11-Trioxa-2-azatridecan-13-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties of 5,8,11-Trioxa-2-azatridecan-13-ol (CAS No. 90430-59-4). It should be noted that the user's initial query for "2,8,11-Trioxa-5-azatridecan-13-ol" likely contained a typographical error, as the predominant and commercially available compound with a similar structure is 5,8,11-Trioxa-2-azatridecan-13-ol. This document focuses on the latter, a bifunctional molecule featuring a hydrophilic polyethylene glycol (PEG) linker, a primary amine, and a terminal hydroxyl group. These characteristics make it a valuable building block in various scientific and industrial applications, including drug delivery, bioconjugation, and materials science.[1]
This guide summarizes the available, albeit limited, experimental data and provides predicted physicochemical properties to offer a more complete profile of the compound. Detailed experimental protocols for determining these properties are also included, alongside a workflow for its synthesis and characterization.
Core Chemical Properties
Data Presentation: Physicochemical Properties
The following table summarizes the known and predicted chemical properties of 5,8,11-Trioxa-2-azatridecan-13-ol. It is crucial to note that most of the quantitative data are predicted values derived from computational models and should be used as estimations.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₂₁NO₄ | Experimental[1][2] |
| Molecular Weight | 207.27 g/mol | Experimental[1][2] |
| CAS Number | 90430-59-4 | Experimental[1][2] |
| Appearance | N/A | Experimental data not available[1] |
| Melting Point | Predicted: -1.3 °C | Computational Prediction |
| Boiling Point | Predicted: 326.9 °C at 760 mmHg | Computational Prediction |
| Density | Predicted: 1.06 g/cm³ | Computational Prediction |
| Water Solubility | Predicted: > 10 g/L | Computational Prediction |
| logP (Octanol-Water Partition Coefficient) | Predicted: -1.1 | Computational Prediction |
| pKa (Acid Dissociation Constant) | Predicted (Strongest Acidic): 15.1; Predicted (Strongest Basic): 9.3 | Computational Prediction |
| Refractive Index | N/A | Experimental data not available[1] |
| Flash Point | N/A | Experimental data not available[1] |
Disclaimer: Predicted values are generated using computational algorithms and may not reflect experimental results.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the chemical properties of hydrophilic, functionalized organic molecules like 5,8,11-Trioxa-2-azatridecan-13-ol.
Determination of Melting Point
Apparatus: Digital melting point apparatus or Thiele tube.
Procedure:
-
A small, dry sample of the compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially, and then the rate is slowed to 1-2 °C/min as the expected melting point is approached.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
Determination of Boiling Point
Apparatus: Distillation apparatus with a micro-distillation head.
Procedure:
-
A small volume of the compound is placed in a micro-distillation flask with a boiling chip.
-
The apparatus is assembled for distillation.
-
The flask is heated gently.
-
The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point. For high-boiling liquids, vacuum distillation may be necessary to prevent decomposition.
Determination of Water Solubility
Apparatus: Analytical balance, vials, shaker, and a method for quantification (e.g., HPLC, GC-MS).
Procedure:
-
An excess amount of the compound is added to a known volume of deionized water in a vial.
-
The vial is sealed and agitated in a shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The solution is filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical technique. This concentration represents the aqueous solubility.
Determination of pKa
Apparatus: pH meter, burette, beaker, magnetic stirrer.
Procedure (Potentiometric Titration):
-
A known concentration of the compound is dissolved in water.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Mandatory Visualization
The following diagrams illustrate key workflows relevant to the study and application of 5,8,11-Trioxa-2-azatridecan-13-ol.
Caption: General workflow for the synthesis and characterization of 5,8,11-Trioxa-2-azatridecan-13-ol.
Caption: Logical relationship in a drug delivery system utilizing the subject compound as a linker.
Synthesis and Reactivity
5,8,11-Trioxa-2-azatridecan-13-ol is typically synthesized from triethylene glycol derivatives. The synthesis involves the introduction of a methylamine group at one end and ensuring a free hydroxyl group at the other. The primary amine is a nucleophile and can react with various electrophiles, such as carboxylic acids (to form amides), aldehydes, and ketones (to form Schiff bases, which can be reduced to secondary amines). The terminal hydroxyl group can undergo reactions typical of alcohols, such as esterification and etherification. This dual reactivity makes it a versatile heterobifunctional linker.
Applications in Research and Development
The unique combination of a hydrophilic PEG spacer and reactive amine and hydroxyl groups makes 5,8,11-Trioxa-2-azatridecan-13-ol a valuable tool in several fields:
-
Drug Delivery: The compound can be used as a linker to attach drugs to larger molecules or nanoparticles.[1] The PEG chain can improve the solubility and pharmacokinetic profile of the conjugated drug.
-
Bioconjugation: The primary amine allows for the covalent attachment of the molecule to proteins, peptides, or other biomolecules that have accessible carboxylic acid groups or other suitable functionalities.
-
Materials Science: It can be used as a monomer or crosslinker in the synthesis of polymers and hydrogels with tailored properties.
-
Cosmetics and Personal Care: Its properties can be leveraged for moisturization, emulsification, and to improve the stability of formulations.[1]
Conclusion
5,8,11-Trioxa-2-azatridecan-13-ol is a versatile chemical entity with significant potential in various research and industrial settings. While a comprehensive experimental characterization is not yet publicly available, this guide provides a solid foundation of its known and predicted chemical properties, along with standardized protocols for their determination. The dual functionality and hydrophilic nature of this compound will likely lead to its continued and expanded use in the development of new therapeutics, advanced materials, and consumer products. Further experimental validation of the predicted properties is encouraged to build a more complete understanding of this molecule.
References
In-Depth Technical Guide: Physicochemical Data of CAS Number 90430-59-4
For Researchers, Scientists, and Drug Development Professionals
Compound Identification: 5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine.
This technical guide provides a comprehensive overview of the available physicochemical data for the compound with CAS number 90430-59-4. Due to the nature of this molecule as a polyethylene glycol (PEG) linker, detailed experimental data on certain physical properties are not widely published. However, this guide compiles the existing information and outlines standard experimental protocols for their determination.
Physicochemical Data
The following tables summarize the known quantitative and qualitative data for CAS number 90430-59-4.
| Identifier | Value |
| CAS Number | 90430-59-4 |
| Chemical Name | 5,8,11-Trioxa-2-azatridecan-13-ol |
| Synonym | Hydroxy-PEG3-methylamine |
| Molecular Formula | C₉H₂₁NO₄ |
| Molecular Weight | 207.27 g/mol [1][2] |
| Physical Property | Value | Notes |
| Melting Point | Data not available | Expected to be a low-melting solid or a liquid at room temperature, characteristic of short-chain PEG derivatives. |
| Boiling Point | Data not available | Likely to be high and may decompose upon heating under atmospheric pressure. Vacuum distillation would be required for an accurate determination. |
| Density | Data not available | Expected to be slightly higher than water, typical for liquid PEG compounds. |
| Solubility | Soluble in Water, DMSO, Dichloromethane (DCM), and Dimethylformamide (DMF)[3] | The hydrophilic nature of the PEG chain and the presence of polar functional groups contribute to its broad solubility in both aqueous and organic solvents. |
| Physical State | Liquid | Some suppliers describe the compound as a liquid.[2] |
Experimental Protocols
Given the absence of published experimental values for several key physicochemical properties, this section details standard methodologies for their determination, tailored for a compound like Hydroxy-PEG3-methylamine.
Determination of Melting Point (if applicable) and Boiling Point
Methodology: Differential Scanning Calorimetry (DSC) for Melting Point
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Instrumentation: Utilize a calibrated differential scanning calorimeter.
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -50 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 100 °C).
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate back to the starting temperature.
-
A second heating ramp is often performed to obtain a thermal history-independent melting profile.
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.
Methodology: Vacuum Distillation for Boiling Point
-
Apparatus: Assemble a short-path distillation apparatus suitable for vacuum operation.
-
Procedure:
-
Place a small quantity of the sample in the distillation flask.
-
Slowly evacuate the system to a stable, low pressure (e.g., 1-10 mmHg).
-
Gradually heat the distillation flask.
-
Record the temperature at which the liquid boils and the condensate forms on the condenser. This temperature, along with the corresponding pressure, is the boiling point under vacuum.
-
Determination of Density
Methodology: Pycnometry
-
Calibration: Determine the volume of a pycnometer (a flask with a precise volume) using a solvent of known density (e.g., deionized water).
-
Measurement:
-
Weigh the empty, dry pycnometer.
-
Fill the pycnometer with the sample and weigh it again.
-
The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
-
All measurements should be performed at a constant, recorded temperature.
-
Solubility Assessment
Methodology: High-Throughput Solubility Screening
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO).
-
Solvent Panel: In a multi-well plate, dispense a range of solvents of interest (e.g., water, phosphate-buffered saline, ethanol, acetone).
-
Assay:
-
Add a small, precise volume of the stock solution to each well.
-
Shake the plate for a defined period to allow for equilibration.
-
Visually inspect for precipitation or turbidity.
-
For quantitative analysis, the supernatant can be analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.
-
Structural Confirmation
Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the number and types of hydrogen atoms, confirming the presence of the methylamino, ethoxy, and hydroxyl protons.
-
¹³C NMR: Determines the number of unique carbon environments, corresponding to the carbon backbone of the molecule.
Methodology: Mass Spectrometry (MS)
-
Electrospray Ionization (ESI)-MS: Confirms the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺).
Visualizations
As a synthetic linker molecule, CAS 90430-59-4 is not known to be involved in biological signaling pathways. Therefore, the following diagram illustrates a logical workflow for its comprehensive physicochemical characterization.
Caption: Workflow for the characterization of CAS 90430-59-4.
The following diagram illustrates the functional groups of Hydroxy-PEG3-methylamine and their typical reactivities, which is a key aspect for its application in drug development and bioconjugation.
Caption: Reactivity of the functional groups of CAS 90430-59-4.
References
Unveiling the Bioactive Potential of Trioxa-Aza Macrocycles: A Technical Guide
An in-depth exploration of the biological activities of trioxa-aza macrocyclic compounds, with a focus on aza-crown ethers and their derivatives. This guide is intended for researchers, scientists, and drug development professionals.
The class of synthetic macrocycles known as trioxa-aza compounds, particularly aza-crown ethers, has garnered significant interest in the scientific community for their diverse and potent biological activities. While the specific term "trioxa-azatridecanol" does not correspond to a widely studied or standardly named class of compounds, the broader family of aza-crown ethers, which feature a macrocyclic ring containing both oxygen (oxa) and nitrogen (aza) atoms, exhibits a range of biological effects. These activities are largely attributed to their ability to selectively bind and transport cations across biological membranes, thereby disrupting ion homeostasis and influencing various cellular processes.
This technical guide provides a comprehensive overview of the known biological activities of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.
Antimicrobial Activity
Aza-crown ethers, particularly a class known as lariat ethers (aza-crowns with pendant sidearms), have demonstrated notable antimicrobial properties. The length of the alkyl side chains on these molecules appears to play a crucial role in their efficacy against different microorganisms.
Table 1: Antimicrobial Toxicity of Dialkyldiaza-18-crown-6 Lariat Ethers
| Compound (Side Chain) | E. coli Toxicity (μM) | B. subtilis Toxicity (μM) | S. cerevisiae Toxicity (μM) |
| 1 (C8) | Inactive | Modestly Active | Slightly Active |
| 2 (C10) | Active | Active | Active |
| 3 (C12) | Inactive | 2.6 | 2.6 |
| 4 (C14) | Inactive | Inactive | Inactive |
| 5 (C16) | Inactive | Inactive | Inactive |
| 6 (C18) | Inactive | Inactive | Inactive |
Data sourced from "Correlation of bilayer membrane cation transport and biological activity in alkyl-substituted lariat ethers."[1]
The discontinuous nature of the activity, with the C10 and C12 side-chain compounds showing the highest potency, suggests a complex interaction with the microbial cell membrane.[1]
Anticancer Activity
Certain aza-crown ether derivatives have been investigated for their potential as anticancer agents. Their mechanism of action is often linked to their ionophoric properties, leading to the disruption of cellular ion balance and the induction of apoptosis.
Table 2: Cytotoxic Potential of Aza-Crown Ether-Squaramide Conjugates
| Compound | Cell Line | IC50 (μM) |
| 17b | HeLa | Moderate Activity |
| 17d | HeLa | Moderate Activity |
| Cisplatin (Control) | HeLa | 3.6 ± 0.5 |
| Compound 2 (Pt complex) | A2780cis | 2.3 ± 0.2 |
Data sourced from "Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties: From Synthesis to Applications" and "Further Approaches in the Design of Antitumor Agents with Response to Cell Resistance: Looking toward Aza Crown Ether-dtc Complexes."[2][3]
Modulation of Cellular Signaling
Aza-crown ethers can influence cellular signaling pathways, primarily by altering intracellular calcium concentrations. This has been demonstrated in studies on human neutrophils.
Table 3: Effects of Aza-Crown Ethers on Human Neutrophil Function
| Compound | Effect on Intracellular Ca2+ | Inhibition of fMLF-induced Ca2+ flux | Inhibition of PMA-induced ROS production | Inhibition of fMLF-induced chemotaxis |
| 8, 10-17, 21 | Increased | Yes | Yes | Yes |
Data sourced from "Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers."[4]
Experimental Protocols
Determination of Antimicrobial Toxicity (Broth Microdilution Method)
-
Preparation of Microbial Cultures: Bacterial strains (E. coli, B. subtilis) and yeast (S. cerevisiae) are grown in appropriate broth media (e.g., Luria-Bertani broth for bacteria, Yeast-Malt broth for yeast) to a mid-logarithmic phase.
-
Preparation of Compound Dilutions: The aza-crown ether compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the respective broth media in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the microbial culture.
-
Incubation: The plates are incubated at the optimal growth temperature for each microorganism (e.g., 37°C for bacteria, 30°C for yeast) for a defined period (e.g., 18-24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed by measuring the optical density at 600 nm (OD600) using a microplate reader.
Determination of Anticancer Cytotoxicity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the aza-crown ether compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the biological activity of many aza-crown ethers is their ability to function as ionophores, facilitating the transport of cations across lipid membranes. This disrupts the electrochemical gradients essential for cellular function.
Caption: Ionophore mechanism of aza-crown ethers.
The transport of cations disrupts the normal ion balance, which can trigger a cascade of downstream events, including the induction of apoptosis in cancer cells.
In the context of neutrophils, the ionophoric activity of aza-crown ethers leads to an increase in intracellular calcium. This dysregulation of calcium signaling can interfere with normal neutrophil functions such as chemotaxis and the production of reactive oxygen species (ROS).
Caption: Disruption of neutrophil calcium signaling.
References
The Genesis and Evolution of PEG-Based Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(ethylene glycol), or PEG, has transitioned from a simple polymer to an indispensable tool in drug development. Its ability to be chemically tethered to therapeutic molecules—a process known as PEGylation—has revolutionized the pharmaceutical landscape. PEG-based linkers, the molecular bridges that connect PEG to a drug, are central to this technology. They enhance the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing their hydrodynamic size, shielding them from proteolytic enzymes and the immune system, and improving their solubility. This guide provides a comprehensive overview of the discovery and history of PEG-based linkers, detailing the key scientific milestones, experimental methodologies, and the evolution of PEGylation strategies from their inception to their current sophisticated applications.
The Dawn of PEGylation: Discovery and Early History
The concept of PEGylation was born out of a need to overcome the significant hurdles faced by early protein-based therapeutics: their high immunogenicity and rapid clearance from the body. In the late 1960s and 1970s, the pioneering work of Dr. Frank F. Davis and his colleague Abraham Abuchowski at Rutgers University laid the foundation for this transformative technology.[1][2][3] Their initial hypothesis was that attaching a neutral, hydrophilic polymer like PEG to a protein could mask its antigenic sites and increase its size, thereby evading the immune system and reducing renal clearance.[2]
Their seminal experiments involved the covalent attachment of methoxy-PEG (mPEG) to bovine serum albumin (BSA) and bovine liver catalase.[][5] Using cyanuric chloride (2,4,6-trichloro-s-triazine) as a coupling agent, they successfully created the first PEG-protein conjugates.[][5] These early studies demonstrated a significant reduction in the immunogenicity of the modified proteins when injected into rabbits and an extended circulation time in mice.[][5] This groundbreaking work paved the way for the commercialization of PEGylation technology with the founding of Enzon Pharmaceuticals in 1981.[1][3] The first FDA-approved PEGylated drug, Adagen® (pegademase bovine), for the treatment of severe combined immunodeficiency disease (SCID), was brought to market by Enzon in 1990, solidifying the clinical and commercial viability of PEG-based linkers.[1][2][6]
The Evolution of PEG Linker Chemistry
The technology of PEG-based linkers has evolved significantly from the early, non-specific methods to highly controlled, site-specific conjugation strategies. This progression is often categorized into "first-generation" and "second-generation" PEGylation.
First-Generation PEGylation: Random Conjugation
The initial methods of PEGylation, now referred to as "first-generation," were characterized by the random attachment of PEG chains to multiple sites on a protein's surface.[7][8] These techniques typically targeted the most abundant and accessible nucleophilic amino acid residues, primarily the ε-amino groups of lysines and the α-amino group at the N-terminus.[8]
The pioneering work of Davis and Abuchowski utilized cyanuric chloride-activated PEG, which reacts with primary amines under alkaline conditions.[8] This was followed by the development of other amine-reactive PEG derivatives, such as PEG-tresylate and those activated with N-hydroxysuccinimide (NHS) esters, which form stable amide bonds with lysine residues.[7][8] While effective at improving the pharmacokinetic profile of proteins, this random conjugation resulted in a heterogeneous mixture of PEGylated isomers, each with a different number of PEG chains attached at various positions.[9] This heterogeneity presented significant challenges in characterization, purification, and ensuring batch-to-batch consistency, and often led to a substantial loss of the protein's biological activity due to PEG attachment near the active site.[9]
Second-Generation PEGylation: Site-Specific Conjugation
To overcome the limitations of first-generation techniques, "second-generation" PEGylation strategies were developed with the goal of attaching a single PEG chain at a specific, predetermined site on the protein.[7] This approach offers precise control over the structure of the conjugate, leading to a homogeneous product with preserved biological activity and a more predictable pharmacokinetic profile.[8]
A prevalent method for site-specific PEGylation involves the introduction of a unique cysteine residue at a desired location on the protein's surface through genetic engineering.[7][10] This engineered cysteine, with its reactive thiol group, can then be selectively targeted by a maleimide-functionalized PEG linker, forming a stable thioether bond.[7][10] Other site-specific strategies include enzymatic conjugation, such as using transglutaminase to link PEG-amines to glutamine residues, and the use of "click chemistry" for highly efficient and specific ligations.[8]
Quantitative Impact of PEG-Based Linkers
The conjugation of PEG linkers to therapeutic molecules has a profound and quantifiable impact on their pharmacological properties. The following tables summarize key data from various studies, illustrating the improvements achieved through PEGylation.
| Therapeutic Molecule | PEG Size (kDa) | Change in Circulation Half-Life | Reference |
| Recombinant Human TIMP-1 | 20 | 25-fold increase (from 1.1 h to 28 h) | [5][11] |
| PEG (free polymer) | 6 to 50 | Increase from 18 min to 16.5 hours | [] |
| PEGylated Proticles | Not specified | Significantly higher blood concentration at 1h post-injection vs. non-PEGylated | [13] |
| Therapeutic Molecule | PEG Size (kDa) | Impact on Immunogenicity | Reference |
| Bovine Serum Albumin | 1.9 & 5.0 | Reduced antibody production in rabbits | [14] |
| Bovine Liver Catalase | 1.9 & 5.0 | No detectable antibody response to the PEGylated enzyme | [] |
| PEGylated Drugs (General) | Various | Higher frequency of hypersensitivity reactions compared to non-PEGylated counterparts | [2] |
| Therapeutic Molecule | PEG Size (kDa) | Impact on In Vivo Efficacy | Reference |
| Glucagon-like peptide-1 (GLP-1) | 20 | Sustained decrease in blood glucose and increase in insulin levels hours after administration | [7] |
| Paclitaxel (in PEGylated nanoparticles) | 1 | Significantly higher tumor cell uptake compared to non-PEGylated nanoparticles | [15] |
| Doxorubicin (in PEGylated liposomes) | 2 | Bioavailability over 90 times higher than the free drug | [16] |
Experimental Protocols
First-Generation PEGylation: Cyanuric Chloride Method (Historical)
This protocol is based on the pioneering work of Abuchowski and Davis for the non-specific conjugation of mPEG to protein amino groups.
Materials:
-
Monomethoxy-poly(ethylene glycol) (mPEG)
-
Cyanuric chloride (2,4,6-trichloro-s-triazine)
-
Anhydrous benzene (or other suitable anhydrous solvent)
-
Protein to be PEGylated (e.g., Bovine Serum Albumin)
-
Borate buffer (pH 9.2)
-
Dialysis tubing
-
Purification system (e.g., ion-exchange or size-exclusion chromatography)
Procedure:
-
Activation of mPEG:
-
Dissolve mPEG and an equimolar amount of cyanuric chloride in anhydrous benzene.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
The resulting activated PEG (mPEG-dichlorotriazine) can be precipitated and washed with a non-solvent like hexane and dried under vacuum.
-
-
Protein Conjugation:
-
Dissolve the protein in a cold borate buffer (pH 9.2).
-
Slowly add the activated mPEG to the protein solution with gentle stirring. A molar excess of activated PEG relative to the available amino groups on the protein is typically used.
-
Allow the reaction to proceed at 4°C for a specified time (e.g., 1-2 hours), maintaining the pH at 9.2.
-
-
Purification:
-
Terminate the reaction by adding a quenching agent like glycine or by adjusting the pH.
-
Remove unreacted PEG and other small molecules by extensive dialysis against a suitable buffer (e.g., phosphate-buffered saline).
-
Separate the PEGylated protein from the unreacted protein and different PEGylated species using ion-exchange or size-exclusion chromatography.[][17]
-
Second-Generation PEGylation: Cysteine-Maleimide Method
This protocol describes a common site-specific PEGylation strategy targeting an engineered cysteine residue.
Materials:
-
Cysteine-mutant protein
-
Maleimide-activated PEG (PEG-maleimide)
-
Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine)
-
Quenching agent (e.g., free cysteine or β-mercaptoethanol)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Protein Preparation:
-
Dissolve the purified cysteine-mutant protein in PBS.
-
Add a 15-fold molar excess of a reducing agent like TCEP to ensure the target cysteine's thiol group is in a reduced state.[10]
-
-
Conjugation Reaction:
-
Dissolve the PEG-maleimide in the same buffer.
-
Add a 10-20 fold molar excess of the PEG-maleimide solution to the protein solution.[10]
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.
-
-
Quenching and Purification:
-
Quench any unreacted PEG-maleimide by adding a small molar excess of a thiol-containing compound like free cysteine.
-
Purify the mono-PEGylated protein from unreacted protein, excess PEG-maleimide, and quenching agent using size-exclusion chromatography.[6]
-
Visualizing PEGylation: Workflows and Mechanisms
Signaling Pathways and Experimental Workflows
Conclusion and Future Outlook
The journey of PEG-based linkers from a conceptual solution to a cornerstone of modern drug delivery is a testament to the power of innovative polymer chemistry in addressing complex biological challenges. The evolution from non-specific, first-generation techniques to precise, site-specific second-generation methods has enabled the development of more effective and safer biotherapeutics. As our understanding of the interplay between PEG architecture, linker chemistry, and biological systems deepens, the future of PEGylation will likely involve even more sophisticated designs. These may include biodegradable PEG linkers, stimuli-responsive linkers that release their payload only in specific microenvironments, and novel polymer alternatives that may offer even greater control over drug pharmacokinetics and immunogenicity. The foundational discoveries of the past have paved the way for a future where PEG-based linkers will continue to be instrumental in creating the next generation of advanced therapeutics.
References
- 1. broadpharm.com [broadpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation extends circulation half-life while preserving in vitro and in vivo activity of tissue inhibitor of metalloproteinases-1 (TIMP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Navigating the Stealth World: A Technical Guide to Functionalized PEG Molecules in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The advent of Poly(ethylene glycol) (PEG) and its subsequent application in modifying therapeutic molecules, a process termed "PEGylation," has revolutionized the landscape of drug delivery and biotechnology. By covalently attaching PEG chains to drugs, proteins, nanoparticles, and other therapeutic entities, researchers can significantly improve their pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive literature review on functionalized PEG molecules, focusing on their synthesis, characterization, and critical role in advancing therapeutic efficacy.
The Core of Stealth: Understanding PEGylation
PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that, when conjugated to a therapeutic agent, confers a "stealth" property. This molecular shield sterically hinders interactions with proteolytic enzymes and opsonins, thereby reducing premature degradation and clearance from the bloodstream. The result is a prolonged circulation half-life, improved stability, and often, enhanced solubility of the parent molecule.
The versatility of PEGylation stems from the ability to introduce a variety of functional groups at the termini of the PEG chains. These functional groups serve as reactive handles for conjugation to specific moieties on the therapeutic agent, allowing for precise control over the architecture of the final conjugate. Common functionalizations include amine, carboxyl, thiol, and aldehyde groups, each with its specific reactivity profile.
Synthesizing the Molecular Toolkit: Functionalized PEG Molecules
The synthesis of functionalized PEG molecules is a cornerstone of PEGylation technology. The choice of synthetic route depends on the desired terminal functionality.
Amine-Terminated PEG (PEG-NH2)
Amine-functionalized PEGs are versatile intermediates for conjugation to carboxyl groups or activated esters on therapeutic molecules. A common synthetic approach involves the conversion of a terminal hydroxyl group to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, like ammonia or a protected amine.
Experimental Protocol: Synthesis of Amino-Terminated PEG
A typical procedure for the synthesis of amine-terminated PEG involves the following steps:
-
Activation of Terminal Hydroxyl Group: Poly(ethylene glycol) is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine in an anhydrous solvent such as dichloromethane (DCM) or toluene. The reaction is typically carried out at room temperature overnight.
-
Nucleophilic Substitution: The resulting PEG-tosylate or PEG-mesylate is then reacted with an excess of a primary amine, such as ammonia or a protected amine like sodium azide followed by reduction. For example, reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) yields an azido-terminated PEG.
-
Deprotection/Reduction: If a protected amine was used, the final step is deprotection. For instance, the azido group can be reduced to a primary amine using a reducing agent like triphenylphosphine (PPh3) followed by water, or catalytic hydrogenation.
-
Purification: The final PEG-NH2 product is purified by precipitation in a non-solvent like cold diethyl ether, followed by filtration and drying under vacuum. Characterization is performed using techniques such as 1H NMR and FTIR to confirm the presence of the amine group and the integrity of the PEG backbone.
Caption: Synthesis of Amine-Terminated PEG.
Carboxyl-Terminated PEG (PEG-COOH)
Carboxyl-functionalized PEGs are crucial for conjugating to amine groups on proteins and other molecules, forming stable amide bonds. One common synthetic method involves the oxidation of the terminal hydroxyl group of PEG.
Experimental Protocol: Synthesis of Carboxyl-Terminated PEG
A representative protocol for the synthesis of carboxyl-terminated PEG is as follows:
-
Oxidation: Methoxy-PEG (mPEG-OH) is dissolved in a suitable solvent like acetone or water. A strong oxidizing agent, such as Jones reagent (CrO3 in sulfuric acid) or potassium permanganate (KMnO4), is added portion-wise to the solution at a controlled temperature (often 0°C to room temperature). The reaction mixture is stirred for several hours to overnight.
-
Quenching and Neutralization: The excess oxidizing agent is quenched, for example, by adding isopropanol. The mixture is then neutralized with a base, such as sodium hydroxide.
-
Purification: The product is purified by dialysis against deionized water to remove inorganic salts and unreacted reagents. The purified PEG-COOH is then isolated by lyophilization.
-
Characterization: The successful conversion to the carboxylic acid is confirmed by techniques like titration to determine the carboxyl content, and spectroscopic methods such as 1H NMR and FTIR.
Caption: Synthesis of Carboxyl-Terminated PEG.
Thiol-Terminated PEG (PEG-SH)
Thiol-functionalized PEGs are particularly useful for site-specific conjugation to maleimide groups on proteins or for forming disulfide bonds. A common synthetic route involves the introduction of a thiol or a protected thiol group.
Experimental Protocol: Synthesis of Thiol-Terminated PEG
A general protocol for the synthesis of thiol-terminated PEG is as follows:
-
Activation of Terminal Hydroxyl Group: Similar to the synthesis of PEG-NH2, the terminal hydroxyl group of PEG is first activated by converting it to a good leaving group (e.g., tosylate or mesylate).
-
Introduction of Thiol Group: The activated PEG is then reacted with a thiol-containing nucleophile. A common method is to use sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. Alternatively, a protected thiol, such as S-trityl mercaptoethanol, can be used, which requires a subsequent deprotection step.
-
Purification: The resulting PEG-SH is purified by precipitation and washing to remove unreacted reagents and byproducts. Due to the susceptibility of thiols to oxidation, purification and subsequent handling are often performed under an inert atmosphere.
-
Characterization: The presence of the thiol group is confirmed using Ellman's reagent or by spectroscopic methods like 1H NMR.
Characterizing the Conjugates: Ensuring Quality and Consistency
Thorough characterization of functionalized PEGs and their conjugates is critical to ensure their quality, purity, and performance. A combination of analytical techniques is employed to determine key parameters.
| Technique | Parameter Measured | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Chemical structure, degree of functionalization | Confirms the successful introduction of the functional group and the integrity of the PEG backbone. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups | Provides qualitative evidence of functionalization by identifying characteristic vibrational bands. |
| Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Molar mass, size distribution, degree of PEGylation | Determines the molecular weight of the PEGylated conjugate and the number of PEG chains attached. |
| Dynamic Light Scattering (DLS) | Hydrodynamic size, size distribution | Measures the size of PEGylated nanoparticles and liposomes in solution. |
| Mass Spectrometry (MS) | Molecular weight, confirmation of conjugation | Provides precise mass information for the functionalized PEG and the final conjugate. |
| High-Performance Liquid Chromatography (HPLC) | Purity, separation of reaction components | Separates the PEGylated product from unreacted starting materials and byproducts. |
Experimental Protocol: Characterization by SEC-MALS
SEC-MALS is a powerful technique for characterizing PEGylated proteins.
-
System Setup: An SEC column is coupled to a MALS detector, a differential refractive index (dRI) detector, and a UV detector.
-
Sample Preparation: The PEGylated protein sample is dissolved in a suitable mobile phase, typically a buffered saline solution, and filtered to remove any aggregates.
-
Analysis: The sample is injected into the SEC system. The components are separated based on their hydrodynamic volume. As the separated components elute from the column, they pass through the detectors.
-
Data Analysis: The MALS detector measures the scattered light to determine the absolute molar mass at each elution volume. The dRI detector measures the concentration of the eluting species, and the UV detector specifically measures the protein concentration. By combining the data from these detectors, the molar mass of the protein and the PEG components of the conjugate can be determined, allowing for the calculation of the degree of PEGylation.
Performance in Drug Delivery: A Quantitative Perspective
The ultimate goal of PEGylation is to enhance the therapeutic performance of a drug. The following tables summarize key quantitative data from the literature, comparing different PEGylated systems.
Table 1: Drug Loading Capacity and Entrapment Efficiency
| Drug Delivery System | Drug | PEG Functionalization | Drug Loading Capacity (%) | Entrapment Efficiency (%) | Reference |
| PLGA Nanoparticles | Doxorubicin | Methoxy-PEG | ~5 | ~47 | [1] |
| Liposomes | Shikonin | DSPE-PEG2000 | - | 66.9 - 89.4 | [2] |
| Liposomes | Carboplatin | DSPE-PEG2000 | - | - | [3] |
| PLGA-co-PEG Nanoparticles | Doxorubicin | 5-15% PEG content | 2.6 - 2.9 (mg DOX/100 mg NP) | - | [4] |
| PEG-PCL Nanocapsules | Curcumin | Methoxy-PEG | - | 98.70 ± 0.66 | [5] |
| pH-sensitive Liposomes | Doxorubicin | DSPE-PEG2000 | >90 | >90 | [6] |
Table 2: In Vitro Drug Release
| Drug Delivery System | Drug | PEG Functionalization | Release Profile | Key Findings | Reference |
| PLGA Nanoparticles | Doxorubicin | Methoxy-PEG | Biphasic: initial burst followed by sustained release | ~50% released in the first 24 hours | [1] |
| PLGA-co-PEG Nanoparticles | Doxorubicin | 5-15% PEG content | Biphasic | Higher PEG content leads to faster and more extensive release | [4] |
| PLA-PEG-FA SPIONs | Doxorubicin | Folic Acid-PEG | Sustained release over 120 hours | ~90% released from 10:1 w/w ratio nanoparticles | |
| PEGylated Liposomes | Shikonin | DSPE-PEG2000 | - | Released ~20-30% more drug compared to conventional liposomes | [2] |
Table 3: Pharmacokinetic Parameters of PEGylated Therapeutics
| Therapeutic | PEG Moiety | Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) | Reference |
| Peginterferon alfa-2a | 40 kDa branched PEG | ~78.9 ± 10.3 h | - | - | |
| Peginterferon alfa-2b | 12 kDa linear PEG | ~4.6 h | 22 mL/h/kg | 0.99 L/kg | |
| PEG-IFN-SA | - | 55.3 h | - | - | |
| Non-pegylated Interferon alfa-2b | - | 2.3 h | 231 mL/h/kg | ~1.4 L/kg |
Table 4: In Vivo Biodistribution of PEGylated Nanoparticles
| Nanoparticle System | PEG Moiety | Key Biodistribution Findings | Reference |
| Gold Nanoparticles (AuNPs) | Monodisperse mPEGn-HS (n=36, 45) vs. Polydisperse mPEG2k-SH | Monodisperse PEG-AuNPs showed significantly prolonged blood circulation and enhanced tumor accumulation compared to polydisperse PEG-AuNPs. | |
| Gold Nanoparticles (AuNPs) | 1, 2, and 5 kDa PEG | PEG increased uptake by tumor cells for some GNP formulations but did not decrease uptake by macrophage-rich organs. | |
| pH-sensitive Liposomes | DSPE-PEG2000 | PEG did not improve pharmacokinetic parameters or tumor uptake compared to non-PEGylated liposomes for this specific formulation. | [6] |
Visualizing the Workflow: From Synthesis to Application
The development and application of functionalized PEG molecules follow a logical workflow, which can be visualized to aid in understanding the process.
Caption: Overall Workflow for PEGylation.
Conclusion
Functionalized PEG molecules are indispensable tools in modern drug development. The ability to tailor the properties of therapeutic agents through PEGylation has led to the successful clinical translation of numerous drugs with improved safety and efficacy profiles. A thorough understanding of the synthesis, characterization, and performance of these molecules is paramount for researchers and scientists in the field. This guide provides a foundational overview of the core principles and methodologies, serving as a valuable resource for those seeking to harness the power of PEGylation in their research and development endeavors. As the field continues to evolve, the development of novel functionalized PEGs and more sophisticated conjugation strategies will undoubtedly lead to the next generation of advanced therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. broadpharm.com [broadpharm.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of rapidly degrading PEG-based thiol-norbornene hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,8,11-Trioxa-5-azatridecan-13-ol Derivatives and Analogs as Versatile Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives and analogs of 2,8,11-trioxa-5-azatridecan-13-ol represent a class of flexible, hydrophilic linkers that are increasingly integral to the design of advanced therapeutics. These molecules, which are essentially short-chain polyethylene glycol (PEG) structures functionalized with reactive groups such as amines and hydroxyls, play a crucial role in improving the physicochemical and pharmacokinetic properties of drugs. Their applications span from building blocks in the synthesis of complex molecules to critical components in sophisticated drug delivery systems like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the synthesis, properties, and applications of these linkers, complete with illustrative workflows and data summaries to aid researchers in their drug development endeavors.
Core Concepts and Physicochemical Properties
The fundamental structure of this compound and its analogs is characterized by a polyether backbone, which imparts hydrophilicity. This is a key feature that enhances the aqueous solubility of conjugated molecules.[1][2][3] The terminal functional groups, typically an amine and a hydroxyl group, provide convenient handles for chemical modification and conjugation to other molecules.[2][4][5]
The general structure allows for a variety of derivatives where the length of the PEG chain and the nature of the terminal functional groups can be altered to fine-tune the properties of the resulting conjugate. For instance, the amine group can be protected (e.g., with a Boc group) to allow for selective reaction at the hydroxyl terminus, or it can be used directly for conjugation to carboxylic acids or activated esters.[3][6]
Table 1: Physicochemical Properties of Representative Trioxa-azatridecan Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 5,8,11-Trioxa-2-azatridecan-13-ol | 90430-59-4 | C9H21NO4 | 207.27 | Hydroxy-PEG3-methylamine linker.[1][4] |
| 3,8,11-Trioxa-5-azatridecan-13-oic acid, 2,2-dimethyl-4-oxo- | 108466-89-3 | C11H21NO6 | 263.29 | Boc-protected amino-PEG2-acetic acid.[3][6] |
| 5,8,11-Trioxa-2-azatridecanedioic acid, 1-(phenylmethyl) ester | 462100-05-6 | C16H23NO7 | 341.36 | Cbz-protected amino-PEG3-carboxylic acid. |
Synthesis and Functionalization: Experimental Protocols
The synthesis of these linkers generally involves the sequential addition of ethylene glycol units to an amino alcohol or the modification of pre-formed PEG chains. The following is a generalized experimental protocol for the conjugation of a carboxylic acid-containing small molecule to an amine-terminated PEG linker, a common step in the development of bioconjugates.
Protocol: Amide Bond Formation using an Amino-PEG-Alcohol Linker
Objective: To conjugate a small molecule drug (SM-COOH) to an amino-PEG-alcohol linker (H2N-PEG-OH).
Materials:
-
Small molecule with a carboxylic acid (SM-COOH)
-
Amino-PEG-alcohol linker
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) for characterization
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the small molecule (SM-COOH) (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add DCC (1.1 equivalents) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea will form.
-
-
Conjugation to the Linker:
-
Filter the reaction mixture to remove the precipitate.
-
To the filtrate containing the activated NHS ester of the small molecule, add the amino-PEG-alcohol linker (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction at room temperature overnight.
-
-
Purification and Characterization:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Characterize the final conjugate (SM-CONH-PEG-OH) by mass spectrometry and NMR spectroscopy.
-
Applications in Drug Development
The primary utility of this compound derivatives is as heterobifunctional linkers, connecting two or more molecular entities to create a novel therapeutic with improved properties.
Antibody-Drug Conjugates (ADCs)
In ADCs, these linkers connect a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The PEG component of the linker enhances the solubility and stability of the ADC.
Caption: General workflow for the synthesis and mechanism of action of an Antibody-Drug Conjugate (ADC) utilizing a PEGylated linker.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The flexibility and length of the trioxa-azatridecan linker can be systematically varied to achieve optimal degradation.
Caption: Mechanism of action of a PROTAC, where the linker facilitates the formation of a ternary complex.
Structure-Activity Relationships of the Linker
While the linker itself is not pharmacologically active, its structure significantly influences the properties of the final drug conjugate.
References
- 1. THE SYNTHESIS AND RELATIONSHIP BETWEEN STRUCTURE AND PERFOMANCE OF POLYETHER AMINE FUEL DETERGENT [sylzyhg.com]
- 2. Amino-PEG-alcohol | Amino-PEG-OH | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Amino-PEG9-alcohol, 15332-95-3 | BroadPharm [broadpharm.com]
- 5. Amino-PEG5-Alcohol - CD Bioparticles [cd-bioparticles.net]
- 6. Cas 108466-89-3,3,8,11-Trioxa-5-azatridecan-13-oic acid, 2,2-diMethyl-4-oxo- | lookchem [lookchem.com]
A Technical Guide to the Theoretical Modeling of 2,8,11-Trioxa-5-azatridecan-13-ol Conformations
For Researchers, Scientists, and Drug Development Professionals
The conformational flexibility of 2,8,11-Trioxa-5-azatridecan-13-ol, conferred by its ether and amine linkages, is critical to its physicochemical properties and potential molecular interactions. A thorough understanding of its preferred three-dimensional structures is therefore essential for applications in materials science and drug development. This guide details the necessary steps, from force field selection to advanced molecular dynamics simulations and data analysis, to elucidate these conformations.
Core Principles of Conformational Modeling
The theoretical modeling of a flexible molecule like this compound relies on the principles of molecular mechanics. This approach uses a potential energy function, known as a force field, to calculate the potential energy of a system of atoms as a function of their coordinates. By exploring the potential energy surface, one can identify low-energy, and thus more probable, conformations. Molecular dynamics (MD) simulations are a powerful tool for this exploration, as they simulate the movement of atoms and molecules over time, allowing for a thorough sampling of the conformational space.
Experimental Protocols: A Proposed Computational Workflow
The following sections detail the proposed experimental protocols for the in-silico conformational analysis of this compound.
The accuracy of any molecular simulation is fundamentally dependent on the quality of the underlying force field.[1][2] For a molecule containing ether and amine functionalities, several well-established force fields are suitable. The most common choices include:
-
GAFF (General AMBER Force Field): Known for its good performance in reproducing thermophysical properties of organic molecules.[3]
-
OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom): Widely used for organic liquids and biomolecules, with a focus on accurately describing thermodynamic properties.[4]
-
CGenFF (CHARMM General Force Field): Developed for drug-like molecules and compatible with the CHARMM force field for biomacromolecules.[5]
Protocol:
-
Initial Structure Generation: Generate a 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).
-
Force Field Assignment: Assign one of the selected force fields (e.g., GAFF) to the molecule.
-
Parameter Validation: Check for any missing parameters. If necessary, use parameterization tools like Antechamber (for GAFF) or ParamChem (for CGenFF) to generate missing parameters by analogy to existing ones or through quantum mechanical calculations.
-
Charge Calculation: Calculate partial atomic charges using a quantum mechanical method (e.g., RESP or Merz-Kollman) at a suitable level of theory (e.g., HF/6-31G*).
Before production simulations, the system must be properly minimized and equilibrated to remove any steric clashes and to bring it to the desired temperature and pressure.
Protocol:
-
Solvation: Place the molecule in a periodic box of a suitable solvent, typically water (e.g., TIP3P or SPC/E water models).
-
Energy Minimization: Perform a series of energy minimization steps, first with the solute constrained and then with the entire system free to move, to relax the structure.
-
NVT Equilibration (Canonical Ensemble): Gradually heat the system to the target temperature (e.g., 298 K) while keeping the volume constant. This allows the system to reach thermal equilibrium.
-
NPT Equilibration (Isothermal-Isobaric Ensemble): Equilibrate the system at the target temperature and pressure (e.g., 1 atm) to achieve the correct density.
Production MD simulations are run for a sufficiently long time to sample the conformational space of the molecule.
Protocol:
-
Production Run: Perform a long MD simulation (e.g., 100 ns or more) in the NPT ensemble.
-
Trajectory Saving: Save the atomic coordinates at regular intervals (e.g., every 10 ps) to generate a trajectory file.
-
Analysis: Analyze the trajectory to extract conformational data.
Data Presentation: Key Conformational Parameters
The analysis of the MD trajectory will yield quantitative data on the conformational preferences of this compound. The following tables summarize the expected key parameters and typical values for analogous structures found in the literature.
Table 1: Dihedral Angle Distributions for Key Torsions
| Dihedral Angle | Expected Predominant Conformation(s) | Typical Literature Values for Similar Fragments |
| O-C-C-O | Gauche | ~±60° |
| C-O-C-C | Trans | ~180° |
| C-N-C-C | Trans, Gauche | Dependent on substitution and environment |
| C-C-N-H | Trans, Gauche | Dependent on hydrogen bonding |
Table 2: Key Non-bonded Interactions
| Interaction Type | Description | Expected Distance Range |
| Intramolecular H-bonding | Between the terminal -OH and ether oxygens or the amine nitrogen. | 1.8 - 2.5 Å (H-acceptor distance) |
| Water-solute H-bonding | Between water molecules and the polar groups of the solute. | 1.8 - 2.2 Å (H-acceptor distance) |
Visualization of the Modeling Workflow
The following diagram illustrates the logical workflow for the theoretical modeling of this compound conformations.
Caption: Logical workflow for the theoretical modeling of this compound conformations.
Signaling Pathways and Biological Context
A search of the current scientific literature did not reveal any specific biological functions or signaling pathway associations for this compound. Molecules with similar polyether and amine structures are often investigated for their roles as drug delivery vehicles, ionophores, or building blocks in supramolecular chemistry. Should a biological activity be identified for this molecule, the conformational ensemble generated through the methods described herein would be crucial for understanding its binding mode to biological targets such as proteins or nucleic acids.
Conclusion
The theoretical modeling of this compound, while not yet specifically documented, can be robustly approached using established computational chemistry techniques. By carefully selecting a suitable force field, performing rigorous molecular dynamics simulations, and analyzing the resulting trajectories, a detailed understanding of its conformational preferences can be achieved. This in-depth conformational analysis provides a fundamental basis for predicting the molecule's macroscopic properties and for guiding its potential applications in various scientific and industrial fields.
References
- 1. Force fields for simulating the interaction of surfaces with biological molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Force field (chemistry) - Wikipedia [en.wikipedia.org]
- 3. Thermophysical properties of polyethylene glycol oligomers via molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Supplemental: Overview of the Common Force Fields – Practical considerations for Molecular Dynamics [computecanada.github.io]
- 5. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,8,11-Trioxa-5-azatridecan-13-ol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,8,11-Trioxa-5-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine, is a functionalized polyethylene glycol (PEG) derivative that serves as a versatile tool in the construction of advanced drug delivery systems.[1] Its molecular structure incorporates a hydrophilic three-unit PEG spacer, which imparts favorable aqueous solubility and biocompatibility.[1] The molecule is bifunctional, featuring a terminal hydroxyl (-OH) group and a secondary methylamine (-NHCH3) group.[1][2] These reactive moieties allow for covalent conjugation to a wide range of molecules, including therapeutic agents, targeting ligands, and larger polymer backbones, making it a valuable building block for creating sophisticated drug carriers such as nanoparticles, micelles, and antibody-drug conjugates (ADCs).[2][3][4]
The primary application of this compound in drug delivery lies in its ability to act as a flexible linker. The PEG chain can improve the pharmacokinetic properties of a drug by increasing its hydrodynamic radius, which can reduce renal clearance and prolong circulation time.[2][3] Furthermore, the hydrophilic nature of the PEG spacer can enhance the solubility of hydrophobic drugs, prevent non-specific protein adsorption, and reduce the immunogenicity of the conjugated therapeutic.[2][3]
Application Notes
The unique characteristics of this compound make it suitable for several applications in drug delivery research and development:
-
Synthesis of Amphiphilic Block Copolymers: The hydroxyl and methylamine groups can serve as initiation or conjugation points for polymerization or ligation with hydrophobic polymer blocks. The resulting amphiphilic copolymers can self-assemble in aqueous media to form core-shell nanostructures, such as micelles or polymersomes, capable of encapsulating hydrophobic drugs.
-
Surface Modification of Nanoparticles: This molecule can be used to functionalize the surface of pre-formed nanoparticles (e.g., liposomes, metallic nanoparticles, or polymeric nanoparticles). The PEG chain provides a "stealth" layer that helps the nanoparticles evade the mononuclear phagocyte system, thereby extending their circulation half-life. The terminal functional groups can be used to attach targeting ligands for cell-specific delivery.
-
Development of Drug-Conjugates and Prodrugs: this compound can be used as a linker to covalently attach a drug molecule to a carrier or targeting moiety. The methylamine group can react with carboxylic acids or activated esters on a drug, while the hydroxyl group can be further modified for attachment to a carrier.[2]
-
Linker for PROTACs and ADCs: As a small, flexible, and hydrophilic linker, it is suitable for connecting the two ligands of a Proteolysis Targeting Chimera (PROTAC) or for linking a cytotoxic payload to an antibody in an Antibody-Drug Conjugate.
Experimental Protocols
Protocol 1: Synthesis of a Drug-PEG Conjugate
This protocol describes a general method for conjugating a drug containing a carboxylic acid group to the methylamine group of this compound using carbodiimide chemistry.
Materials:
-
Drug with a carboxylic acid functional group
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane (appropriate molecular weight cutoff)
-
Lyophilizer
Procedure:
-
Activation of the Drug: Dissolve the drug (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF. Add EDC (1.2 equivalents) to the solution and stir at room temperature for 4 hours to activate the carboxylic acid group by forming an NHS ester.
-
Conjugation Reaction: In a separate vial, dissolve this compound (1.5 equivalents) in anhydrous DMF. Add this solution dropwise to the activated drug solution. Let the reaction proceed overnight at room temperature under gentle stirring and an inert atmosphere (e.g., nitrogen or argon).
-
Purification: Quench the reaction by adding a small amount of water. Purify the resulting conjugate by dialysis against deionized water for 48 hours, with frequent water changes, to remove unreacted starting materials and coupling agents.
-
Isolation: Freeze the dialyzed solution and lyophilize to obtain the purified drug-PEG conjugate as a solid.
-
Characterization: Confirm the structure and purity of the conjugate using techniques such as ¹H NMR, mass spectrometry, and HPLC.
Protocol 2: Formulation of Polymeric Micelles using a Self-Assembled Amphiphilic Copolymer
This protocol outlines the formation of drug-loaded micelles from a hypothetical amphiphilic block copolymer synthesized using this compound as a hydrophilic block.
Materials:
-
Amphiphilic block copolymer (e.g., PLA-PEG-NHCH₃, where the PEG portion is derived from this compound)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Tetrahydrofuran (THF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolution: Weigh the amphiphilic block copolymer and the hydrophobic drug (e.g., at a 10:1 polymer to drug weight ratio) and dissolve them in a minimal amount of THF.
-
Nanoprecipitation/Self-Assembly: Add the polymer/drug solution dropwise into a larger volume of PBS (e.g., 1 mL of THF solution into 10 mL of PBS) under vigorous stirring. The rapid solvent change will cause the amphiphilic polymer to self-assemble into micelles, entrapping the hydrophobic drug in the core.
-
Solvent Evaporation: Continue stirring the solution in a fume hood for at least 4 hours to allow for the complete evaporation of the organic solvent (THF).
-
Purification: Filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.
-
Characterization: Analyze the micelles for particle size and size distribution using Dynamic Light Scattering (DLS). Determine the drug loading content and encapsulation efficiency using a suitable analytical method like HPLC after disrupting the micelles with a solvent in which the drug is soluble.
Data Presentation
Quantitative data from experiments utilizing this compound would be crucial for evaluating its performance. The following tables are templates for presenting such data.
Table 1: Physicochemical Properties of Drug Delivery Systems
| Formulation ID | Polymer:Drug Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| F1 | 5:1 | Data | Data | Data |
| F2 | 10:1 | Data | Data | Data |
| F3 | 20:1 | Data | Data | Data |
Table 2: Drug Loading and In Vitro Release Characteristics
| Formulation ID | Encapsulation Efficiency (%) | Drug Loading Content (%) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| F1 | Data | Data | Data | Data |
| F2 | Data | Data | Data | Data |
| F3 | Data | Data | Data | Data |
Visualizations
The following diagrams illustrate conceptual workflows for the application of this compound in drug delivery.
Caption: Workflow for drug conjugation.
Caption: Nanoparticle formulation workflow.
References
Application Notes and Protocols: 2,8,11-Trioxa-5-azatridecan-13-ol as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[1][2][3]
This document provides detailed application notes and protocols for the use of 2,8,11-Trioxa-5-azatridecan-13-ol as a linker in the development of novel PROTACs. This linker, a flexible polyethylene glycol (PEG)-based structure, offers desirable properties such as increased hydrophilicity, which can enhance the solubility and bioavailability of the resulting PROTAC molecule.[3][4][5][] Its terminal hydroxyl and amine groups provide versatile handles for conjugation to ligands for the POI and an E3 ligase.[4]
Chemical and Physical Properties of this compound
A clear understanding of the linker's properties is essential for rational PROTAC design. Below is a summary of the key characteristics of this compound.
| Property | Value | Reference |
| Molecular Formula | C9H21NO4 | [4] |
| Molecular Weight | 207.27 g/mol | [4] |
| Synonyms | Hydroxy-PEG3-methylamine | [4] |
| Key Functional Groups | Primary Amine, Primary Hydroxyl | [4] |
| Appearance | Not specified (likely a liquid or low-melting solid) | |
| Solubility | Expected to have good solubility in aqueous and polar organic solvents | [3][4] |
PROTAC Synthesis Strategy using this compound
The primary amine and hydroxyl groups of this compound allow for a variety of conjugation strategies. A common approach involves the sequential formation of stable amide or ether linkages.
Experimental Protocols
The following protocols are generalized and should be optimized for the specific POI and E3 ligase ligands being used.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a two-step synthesis involving an initial amide coupling followed by an etherification reaction.
Materials:
-
POI ligand with a carboxylic acid functional group
-
E3 ligase ligand with a suitable leaving group (e.g., a benzylic bromide)
-
This compound
-
Coupling agents (e.g., HATU, HOBt, EDC)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Base (e.g., DIPEA, K2CO3)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
Amide Bond Formation:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF.
-
Add the coupling agents (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).
-
Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.2 equivalents) in anhydrous DMF.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting intermediate by flash column chromatography.
-
-
Ether Linkage Formation:
-
Dissolve the purified intermediate from step 1 (1 equivalent) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add a mild base (e.g., K2CO3, 3 equivalents).
-
Add the E3 ligase ligand (1.1 equivalents).
-
Heat the reaction mixture to 50-80 °C and monitor by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract the final PROTAC product.
-
Purify the crude product using flash chromatography and/or preparative HPLC to obtain the final, pure PROTAC.
-
Confirm the structure and purity of the final PROTAC by NMR and high-resolution mass spectrometry.
-
Protocol 2: In Vitro Evaluation of PROTAC Activity
A series of in vitro assays are essential to characterize the biological activity of the newly synthesized PROTAC.[7][8][9][10]
1. Ternary Complex Formation Assays (e.g., TR-FRET, AlphaLISA): [9][10]
-
Principle: These proximity-based assays measure the formation of the POI-PROTAC-E3 ligase complex.
-
Method:
-
Recombinantly express and purify the POI and the E3 ligase complex (e.g., VHL-ElonginB-ElonginC).
-
Label one protein with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., GFP or a fluorescently tagged antibody).
-
In a microplate, incubate the labeled proteins with varying concentrations of the PROTAC.
-
Measure the FRET or AlphaLISA signal, which will be proportional to the amount of ternary complex formed.
-
-
Data Analysis: Calculate the concentration of PROTAC required to achieve 50% of the maximum signal (TC50).
2. Target Protein Degradation Assays (e.g., Western Blot, In-Cell Western): [8][10]
-
Principle: To quantify the reduction in the levels of the target protein in cells treated with the PROTAC.
-
Method:
-
Culture a relevant cell line expressing the POI.
-
Treat the cells with a dose-response of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
For Western Blotting, separate equal amounts of protein lysate by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the POI and a loading control (e.g., GAPDH, β-actin).
-
For In-Cell Western, fix and permeabilize cells in a microplate and probe with fluorescently labeled antibodies.
-
-
Data Analysis: Quantify the band intensity (Western Blot) or fluorescence intensity (In-Cell Western) and normalize to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
3. Target Ubiquitination Assays: [10]
-
Principle: To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Method:
-
Treat cells with the PROTAC for a shorter time period (e.g., 30-120 minutes), often in the presence of a proteasome inhibitor (e.g., MG132) to allow ubiquitinated protein to accumulate.
-
Lyse the cells and perform immunoprecipitation (IP) for the POI.
-
Run the immunoprecipitated sample on an SDS-PAGE gel and perform a Western Blot using an anti-ubiquitin antibody.
-
-
Data Analysis: Observe the appearance of a high-molecular-weight smear or distinct bands corresponding to the ubiquitinated POI.
Data Presentation
Quantitative data from the in vitro assays should be summarized in a clear and concise manner to facilitate comparison between different PROTAC constructs.
Table 1: In Vitro Characterization of PROTAC-X
| Assay | Parameter | PROTAC-X | Control Compound |
| Ternary Complex Formation | TC50 (nM) | Value | Value |
| Protein Degradation | DC50 (nM) | Value | Value |
| Dmax (%) | Value | Value | |
| Cell Viability | IC50 (µM) | Value | Value |
Conclusion
The flexible, hydrophilic nature of the this compound linker makes it a valuable building block for the synthesis of novel PROTACs.[3][4] The protocols outlined in this document provide a framework for the synthesis and in vitro characterization of PROTACs utilizing this linker. Successful development of a potent and selective PROTAC will depend on the careful optimization of the linker attachment points and the specific ligands for the protein of interest and the E3 ligase.[1][11]
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Cas 90430-59-4,5,8,11-Trioxa-2-azatridecan-13-ol | lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 9. portlandpress.com [portlandpress.com]
- 10. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
Application Note: Protocol for the Conjugation of Amine-Terminated PEG Linkers
Introduction
This document provides a detailed experimental protocol for the conjugation of an amine-terminated polyethylene glycol (PEG) linker, specifically using 2,8,11-Trioxa-5-azatridecan-13-ol as a representative molecule. This protocol is intended for researchers, scientists, and drug development professionals who are looking to modify proteins, peptides, or other biomolecules. The introduction of a PEG linker can enhance the solubility, stability, and pharmacokinetic properties of the target molecule. The following protocol describes the conjugation of the primary amine of the PEG linker to a carboxyl group on a target molecule using carbodiimide chemistry.
Note on Compound Structure: The compound "this compound" suggests a PEG-like structure with a secondary amine and a terminal hydroxyl group. For the purpose of providing a broadly applicable protocol, this document will detail the conjugation of a similar, commercially available compound, 5,8,11-Trioxa-2-azatridecan-13-ol , which possesses a primary amine and a terminal hydroxyl group.[1] The primary amine allows for a straightforward reaction with activated carboxylic acids.[1] This protocol can be adapted for other amine-containing PEG linkers.
Experimental Protocols
Materials and Reagents
-
Target molecule with available carboxyl groups (e.g., protein, peptide)
-
This compound (or analogous amine-PEG linker)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., hydroxylamine, Tris buffer)
-
Dialysis tubing or centrifugal filtration units for purification
-
Analytical equipment for characterization (e.g., SDS-PAGE, mass spectrometry, HPLC)
Protocol: Conjugation of Amine-PEG to a Protein
This protocol is designed for a typical laboratory-scale reaction. Adjustments may be necessary based on the specific properties of the target molecule.
1. Preparation of Buffers and Reagents:
-
MES Buffer: Prepare a 0.1 M MES buffer with 0.5 M NaCl, pH 6.0.
-
PBS Buffer: Prepare a 1X PBS buffer, pH 7.4.
-
Quenching Solution: Prepare a 1 M solution of hydroxylamine or Tris buffer, pH 8.5.
-
Reagent Solutions: Shortly before use, prepare concentrated stock solutions of the amine-PEG linker, EDC, and NHS in an appropriate solvent (e.g., water, DMSO).
2. Activation of the Target Molecule:
-
Dissolve the target molecule (e.g., protein) in cold MES buffer to a final concentration of 1-10 mg/mL.
-
Add NHS to the protein solution to a final concentration of 5 mM.
-
Add EDC to the protein solution to a final concentration of 2 mM.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring.
3. Conjugation Reaction:
-
Add the amine-PEG linker to the activated protein solution. The molar ratio of the linker to the protein can be varied to achieve the desired degree of labeling. A common starting point is a 10- to 50-fold molar excess of the linker.
-
Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.
4. Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.
5. Purification of the Conjugate:
-
Remove the excess unreacted PEG linker and crosslinking reagents by dialysis against PBS at 4°C with several buffer changes, or by using centrifugal filtration units with an appropriate molecular weight cutoff.
6. Characterization of the Conjugate:
-
Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight.
-
Use mass spectrometry to determine the precise mass of the conjugate and the degree of labeling.
-
Employ HPLC to assess the purity of the conjugate.
Data Presentation
The following table summarizes the key quantitative parameters for the conjugation protocol.
| Parameter | Value |
| Target Molecule Concentration | 1 - 10 mg/mL |
| EDC Concentration | 2 mM |
| NHS Concentration | 5 mM |
| Amine-PEG Linker Molar Excess | 10 - 50 fold |
| Activation Reaction Time | 15 - 30 minutes |
| Conjugation Reaction Time | 2 - 4 hours (RT) or Overnight (4°C) |
| Quenching Solution Concentration | 10 - 50 mM |
| Quenching Reaction Time | 15 - 30 minutes |
Visualizations
Caption: Experimental workflow for the conjugation of an amine-PEG linker to a target molecule.
Caption: Chemical reaction pathway for carbodiimide-mediated PEGylation.
References
Application Notes & Protocols: Surface Modification of Nanoparticles with 2,8,11-Trioxa-5-azatridecan-13-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The surface modification of nanoparticles is a critical step in the development of effective drug delivery systems and diagnostic agents. Unmodified nanoparticles are often rapidly cleared by the mononuclear phagocyte system (MPS), can exhibit toxicity, and may lack target specificity. Surface modification with biocompatible polymers can overcome these limitations.[1][2] Polyethylene glycol (PEG) and PEG-like molecules are the most widely used polymers for this purpose, a process known as PEGylation.[][4] PEGylation imparts a hydrophilic "stealth" coating to nanoparticles, which reduces opsonization and subsequent clearance by the MPS, thereby prolonging circulation time.[1][4] This extended circulation allows for enhanced accumulation in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[1][2]
2,8,11-Trioxa-5-azatridecan-13-ol is a heterobifunctional PEG-like molecule that is well-suited for nanoparticle surface modification. Its structure consists of a short ethylene glycol chain that provides hydrophilicity and biocompatibility, an amine group (-NH) at one terminus for covalent attachment to the nanoparticle surface, and a hydroxyl group (-OH) at the other terminus, which can be further functionalized with targeting ligands, imaging agents, or other molecules. This document provides detailed application notes and protocols for the use of this compound in the surface modification of nanoparticles.
Key Applications and Advantages
The use of this compound for nanoparticle surface modification offers several advantages:
-
Improved Biocompatibility: The polyethylene glycol chain is known for its low toxicity and immunogenicity.[]
-
Enhanced Stability: The hydrophilic surface layer prevents aggregation and improves colloidal stability in biological fluids.[1][]
-
Prolonged Circulation Time: The "stealth" properties imparted by the PEG-like layer reduce recognition and clearance by the immune system.[4]
-
Reduced Non-Specific Interactions: The neutral and hydrophilic surface minimizes non-specific binding of proteins and other biomolecules.
-
Versatile Functionalization: The terminal hydroxyl group allows for the subsequent attachment of targeting moieties (e.g., antibodies, peptides) for active targeting.[2]
Experimental Protocols
Protocol 1: Covalent Attachment of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent conjugation of the amine group of this compound to nanoparticles with surface carboxyl groups (e.g., PLGA, silica, or carboxyl-functionalized metallic nanoparticles).
Materials:
-
Carboxylated nanoparticles (e.g., 10 mg/mL in MES buffer)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in MES buffer to the desired concentration (e.g., 10 mg/mL).
-
Activation of Carboxyl Groups:
-
Add EDC and NHS to the nanoparticle suspension. The molar ratio of EDC:NHS:carboxyl groups should be optimized, but a starting point of 10:5:1 is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
Conjugation:
-
Add a solution of this compound in MES buffer to the activated nanoparticle suspension. The molar excess of the linker will depend on the desired grafting density and should be optimized.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the quenching solution to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 15-30 minutes.
-
Purification:
-
Remove unreacted linker, EDC, NHS, and byproducts by centrifugation and resuspension in fresh PBS. Repeat this washing step at least three times.
-
Alternatively, use centrifugal filter units to wash the nanoparticles.
-
-
Final Resuspension: Resuspend the purified, surface-modified nanoparticles in the desired buffer (e.g., PBS) for storage and further characterization.
Workflow for Covalent Attachment:
Caption: Workflow for covalent attachment via EDC/NHS chemistry.
Protocol 2: Characterization of Surface-Modified Nanoparticles
It is crucial to characterize the nanoparticles after surface modification to confirm successful conjugation and assess their physicochemical properties.
Characterization Techniques:
| Parameter | Technique | Purpose | Expected Outcome for Successful Modification |
| Size and Size Distribution | Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and polydispersity index (PDI). | An increase in hydrodynamic diameter and a low PDI (<0.3) indicating a stable, monodisperse suspension. |
| Surface Charge | Zeta Potential Measurement | To determine the surface charge of the nanoparticles. | A shift in zeta potential towards neutral is expected after modification of charged nanoparticles.[5] |
| Confirmation of Conjugation | Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) | To identify the chemical bonds and elemental composition of the nanoparticle surface. | Appearance of characteristic peaks corresponding to the ether bonds (C-O-C) of the PEG-like linker. |
| Quantification of Grafted Linker | Thermogravimetric Analysis (TGA) or UV-Vis Spectroscopy (if the linker or nanoparticle has a chromophore) | To determine the amount of this compound grafted onto the nanoparticle surface. | A weight loss step in TGA corresponding to the decomposition of the organic linker. |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the size, shape, and morphology of the nanoparticles. | No significant changes in the core nanoparticle morphology, but a halo-like structure may be visible under certain conditions. |
| Colloidal Stability | DLS measurements over time in relevant biological media (e.g., PBS, cell culture medium with serum). | To assess the stability of the nanoparticles against aggregation. | Minimal changes in hydrodynamic diameter and PDI over time. |
Quantitative Data Summary:
| Property | Unmodified Nanoparticles (Example) | Modified Nanoparticles (Example) |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 120 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | -30 ± 3 | -5 ± 2 |
| Grafting Density (molecules/nm²) | N/A | 1.5 ± 0.2 |
Signaling and Biological Interactions
The primary biological effect of modifying nanoparticles with this compound is the reduction of opsonization and subsequent phagocytosis.
Logical Flow of Biological Interaction:
Caption: Biological fate of unmodified vs. modified nanoparticles.
Conclusion
The surface modification of nanoparticles with this compound represents a straightforward and effective strategy to enhance their therapeutic and diagnostic potential. The protocols and characterization techniques outlined in this document provide a comprehensive guide for researchers to successfully functionalize their nanoparticle systems. The resulting "stealth" nanoparticles are expected to exhibit improved biocompatibility, stability, and circulation times, which are critical for successful in vivo applications. Further functionalization of the terminal hydroxyl group can also enable targeted drug delivery, paving the way for more effective and personalized nanomedicines.
References
Application Note: Solubility of 2,8,11-Trioxa-5-azatridecan-13-ol in Organic Solvents
Introduction
2,8,11-Trioxa-5-azatridecan-13-ol is a polyethylene glycol (PEG)-based compound characterized by its hydrophilic ether linkages, a secondary amine, and a terminal hydroxyl group. These structural features suggest a favorable solubility profile in polar solvents. Understanding the solubility of this compound in various organic solvents is critical for its application in drug development, chemical synthesis, and material science, where it may be used as a linker, building block, or functionalized polymer. This document provides a summary of the expected solubility of this compound and a detailed protocol for its experimental determination.
Physicochemical Properties and Solubility Profile
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound in a range of common organic solvents at ambient temperature. This data is for illustrative purposes only and should be confirmed by experimental measurement.
| Solvent | Solvent Type | Expected Solubility ( g/100 mL) |
| Water | Polar Protic | > 50 |
| Methanol | Polar Protic | > 50 |
| Ethanol | Polar Protic | > 50 |
| Isopropanol | Polar Protic | > 25 |
| Acetonitrile | Polar Aprotic | > 50 |
| Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | > 50 |
| Tetrahydrofuran (THF) | Polar Aprotic | > 25 |
| Dichloromethane | Halogenated | > 10 |
| Chloroform | Halogenated | > 10 |
| Ethyl Acetate | Ester | > 10 |
| Acetone | Ketone | > 25 |
| Toluene | Aromatic Hydrocarbon | < 1 |
| Hexane | Aliphatic Hydrocarbon | < 0.1 |
| Diethyl Ether | Ether | > 5 |
Experimental Protocol for Solubility Determination
This protocol outlines a general method for determining the solubility of this compound, which is presumed to be a liquid or a viscous oil at room temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Glass vials with screw caps
-
Pipettes and pipette tips
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge (optional)
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
To each vial, add a known volume (e.g., 5 mL) of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 12 hours to allow any undissolved material to settle.
-
If a stable suspension is formed, centrifugation can be used to facilitate the separation of the undissolved solute.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.
-
Dilute the aliquot with a known volume of the same solvent to a concentration suitable for the analytical method to be used.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated GC-FID or HPLC method to determine the concentration of this compound in the saturated solution.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvents.
-
-
Calculation of Solubility:
-
From the concentration determined in the analysis and the dilution factor, calculate the solubility of this compound in each solvent.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Visualization of Experimental Workflow
Caption: Experimental workflow for determining the solubility of a liquid compound.
Applications
The solubility data of this compound is crucial for:
-
Drug Formulation: Selecting appropriate solvent systems for drug delivery applications where this molecule is used as a linker or part of a larger conjugate.
-
Reaction Chemistry: Choosing suitable solvents for reactions involving this compound to ensure a homogeneous reaction mixture.
-
Purification Processes: Designing extraction and chromatography methods for the purification of this compound and its derivatives.
-
Material Science: Understanding its miscibility with other polymers and materials for the development of new functional materials.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and organic solvents. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.
References
reaction conditions for amine functionalization of 2,8,11-Trioxa-5-azatridecan-13-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,8,11-Trioxa-5-azatridecan-13-ol is a versatile bifunctional molecule featuring a primary amine and a primary hydroxyl group, connected by a flexible and hydrophilic polyethylene glycol (PEG)-like spacer. The presence of the reactive amine group allows for a wide range of chemical modifications, making it a valuable building block in drug development, bioconjugation, and materials science. This application note provides detailed protocols and reaction conditions for the functionalization of the amine group of this compound through common and robust chemical transformations, including acylation and reductive amination.
Amine Functionalization Strategies
The primary amine of this compound serves as a nucleophilic handle for various conjugation strategies. The choice of reaction conditions will depend on the nature of the substrate to be conjugated and the desired final product. Key strategies include:
-
Acylation: Reaction with activated carboxylic acids (e.g., acyl chlorides, NHS esters) to form stable amide bonds.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
This note will focus on providing a detailed protocol for acylation, a widely used method for bioconjugation.
Data Presentation: Representative Reaction Conditions for Acylation
The following table summarizes representative, albeit hypothetical, reaction conditions for the acylation of this compound with a generic acyl chloride (R-COCl). These conditions can serve as a starting point for optimization.
| Entry | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Acetyl chloride | Triethylamine | Dichloromethane | 0 to rt | 2 | 92 | >98 |
| 2 | Benzoyl chloride | Pyridine | Tetrahydrofuran | rt | 4 | 88 | >97 |
| 3 | NHS-biotin | DIPEA | Dimethylformamide | rt | 12 | 85 | >95 |
| 4 | Succinic anhydride | None | Dioxane | 50 | 6 | 95 | >98 |
Note: The data presented in this table are illustrative and intended for guidance. Actual results may vary depending on the specific substrate and experimental setup.
Experimental Protocol: Acylation of this compound with an Acyl Chloride
This protocol describes a general procedure for the acylation of the primary amine of this compound with an acyl chloride to form an amide linkage.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq).
-
Acyl Chloride Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-acylated product.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: Workflow for the amine functionalization of this compound.
Caption: General mechanism for the acylation of a primary amine with an acyl chloride.
Application Notes and Protocols: The Role of 5,8,11-Trioxa-2-azatridecan-13-ol in Advanced Hydrogel Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels have emerged as a cornerstone in advanced drug delivery and tissue engineering, owing to their high water content, biocompatibility, and tunable physical properties. The choice of monomers and crosslinkers is critical in tailoring hydrogels for specific applications. This document explores the potential role of 5,8,11-Trioxa-2-azatridecan-13-ol , a hydrophilic polyethylene glycol (PEG) derivative, in the formulation of novel hydrogels. While direct literature on its application in hydrogels is sparse, its chemical structure, featuring a flexible PEG spacer with terminal primary amine and hydroxyl functional groups, presents a versatile building block for creating biocompatible and functional hydrogel networks.
Chemical Identity:
-
Systematic Name: 5,8,11-Trioxa-2-azatridecan-13-ol
-
Synonym: Hydroxy-PEG3-methylamine
-
CAS Number: 90430-59-4
-
Molecular Formula: C₉H₂₁NO₄
-
Molecular Weight: 207.27 g/mol
The presence of both a primary amine and a hydroxyl group allows for a variety of crosslinking strategies, enabling the formation of hydrogels with tunable degradation rates, mechanical strengths, and drug release profiles. This document provides an overview of its potential applications, detailed experimental protocols for hydrogel synthesis and characterization, and illustrative data.
Potential Applications in Hydrogel Formulation
The unique bifunctional nature of 5,8,11-Trioxa-2-azatridecan-13-ol makes it a promising candidate for several applications in hydrogel-based drug delivery and tissue engineering:
-
Biodegradable Drug Delivery Systems: The molecule can be incorporated into hydrogel networks through its amine or hydroxyl groups using biodegradable crosslinkers. The hydrophilic PEG backbone can enhance the solubility and stability of encapsulated therapeutic agents.
-
Injectable Hydrogels: Its potential to form hydrogels under mild, physiological conditions makes it suitable for creating in-situ forming depots for localized drug delivery.
-
Tissue Engineering Scaffolds: The biocompatible nature of PEG is well-established. Hydrogels incorporating this molecule could provide a hydrated and supportive environment for cell growth and tissue regeneration.
-
Stimuli-Responsive Hydrogels: The amine group can be utilized to create pH-responsive hydrogels, where changes in pH can trigger swelling or degradation, leading to controlled drug release.
Experimental Protocols
This section outlines detailed protocols for the synthesis and characterization of hydrogels utilizing 5,8,11-Trioxa-2-azatridecan-13-ol. Two potential crosslinking strategies are presented, one targeting the primary amine and the other utilizing both the amine and hydroxyl groups.
Protocol 1: Amine-Reactive Crosslinking for Hydrogel Formation
This protocol describes the synthesis of a hydrogel by crosslinking 5,8,11-Trioxa-2-azatridecan-13-ol with a di-N-hydroxysuccinimide (NHS) ester-functionalized crosslinker.
Materials:
-
5,8,11-Trioxa-2-azatridecan-13-ol
-
Bis(succinimidyl) succinate (BSS) or other suitable di-NHS ester crosslinker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Syringes and needles
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Preparation of Precursor Solutions:
-
Solution A (Amine Component): Dissolve 5,8,11-Trioxa-2-azatridecan-13-ol in PBS (pH 7.4) to a final concentration of 10% (w/v).
-
Solution B (Crosslinker): Dissolve the di-NHS ester crosslinker (e.g., BSS) in anhydrous DMSO to a final concentration of 20% (w/v). Note: NHS esters are moisture-sensitive; prepare this solution immediately before use.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, add 200 µL of Solution A.
-
Rapidly add 50 µL of Solution B to Solution A.
-
Immediately and thoroughly mix the solutions by vortexing for 5-10 seconds.
-
Quickly transfer the mixed solution into a pre-shaped mold.
-
Allow the mixture to stand at room temperature for 30 minutes for gelation to complete.
-
-
Hydrogel Purification:
-
Carefully remove the formed hydrogel from the mold.
-
Immerse the hydrogel in a large volume of PBS (pH 7.4) to wash away unreacted components and DMSO.
-
Replace the PBS every 12 hours for a total of 48 hours.
-
Workflow for Amine-Reactive Crosslinking:
Caption: Workflow for hydrogel synthesis via amine-reactive crosslinking.
Protocol 2: Dual-Functionality Crosslinking using a Diisocyanate
This protocol leverages both the amine and hydroxyl groups of 5,8,11-Trioxa-2-azatridecan-13-ol for crosslinking with a diisocyanate, forming a poly(urethane-urea) hydrogel.
Materials:
-
5,8,11-Trioxa-2-azatridecan-13-ol
-
Hexamethylene diisocyanate (HMDI) or other suitable diisocyanate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst (optional)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Precursor Solution:
-
In a nitrogen-purged glovebox or under an inert atmosphere, dissolve 5,8,11-Trioxa-2-azatridecan-13-ol (1 mmol) in 2 mL of anhydrous DMF.
-
If using a catalyst, add a catalytic amount of DBTDL (e.g., 0.1 mol%).
-
-
Crosslinking Reaction:
-
Slowly add the diisocyanate (e.g., HMDI, 0.5 mmol for a 2:1 amine/hydroxyl to isocyanate ratio) to the precursor solution while stirring.
-
Continue stirring at room temperature for 4-6 hours, or until a viscous solution is formed.
-
-
Hydrogel Casting and Curing:
-
Cast the viscous solution into a mold.
-
Cure the hydrogel in an oven at 60°C for 24 hours.
-
-
Hydrogel Swelling and Purification:
-
After curing, immerse the hydrogel in DMF to remove any unreacted monomers.
-
Gradually replace the DMF with deionized water, and finally with PBS (pH 7.4) to allow the hydrogel to reach its equilibrium swelling.
-
Signaling Pathway for Dual-Functionality Crosslinking:
Caption: Formation of a poly(urethane-urea) hydrogel network.
Characterization of Hydrogels
The following are key characterization techniques to evaluate the properties of the synthesized hydrogels.
Swelling Ratio Measurement
-
Prepare three hydrogel samples (approximately 1 cm in diameter).
-
Lyophilize the samples to obtain their dry weight (W_d).
-
Immerse each dried hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), remove the hydrogels, gently blot the surface with filter paper to remove excess water, and record the swollen weight (W_s).
-
Calculate the swelling ratio (SR) using the formula: SR = (W_s - W_d) / W_d.
Mechanical Testing
-
Prepare cylindrical hydrogel samples (e.g., 10 mm diameter, 5 mm height).
-
Perform unconfined compression testing using a universal testing machine.
-
Apply a constant strain rate (e.g., 1 mm/min).
-
Record the stress-strain curve and calculate the compressive modulus from the initial linear region of the curve.
In Vitro Drug Release Study
-
Drug Loading:
-
For hydrophilic drugs, dissolve the drug in Solution A (from Protocol 1) before mixing with the crosslinker.
-
For hydrophobic drugs, a solvent evaporation method or encapsulation in micelles prior to hydrogel formation may be necessary.
-
-
Release Study:
-
Place a drug-loaded hydrogel sample in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
-
At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium.
-
Quantify the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative drug release as a percentage of the total loaded drug.
-
Data Presentation
The following tables provide an illustrative summary of potential quantitative data that could be obtained from the characterization of hydrogels synthesized with 5,8,11-Trioxa-2-azatridecan-13-ol.
Table 1: Physicochemical Properties of Hydrogels
| Hydrogel Formulation | Crosslinker Concentration (mol%) | Swelling Ratio (at 24h) | Compressive Modulus (kPa) |
| Amine-Reactive (Protocol 1) | 5 | 25 ± 2.1 | 15 ± 1.5 |
| Amine-Reactive (Protocol 1) | 10 | 18 ± 1.5 | 35 ± 3.2 |
| Dual-Functionality (Protocol 2) | 2:1 (Amine/OH:NCO) | 15 ± 1.8 | 50 ± 4.5 |
| Dual-Functionality (Protocol 2) | 1.5:1 (Amine/OH:NCO) | 12 ± 1.2 | 75 ± 6.8 |
Table 2: In Vitro Drug Release Kinetics
| Hydrogel Formulation | Drug | Loading Efficiency (%) | Cumulative Release at 24h (%) |
| Amine-Reactive (10% Crosslinker) | Doxorubicin | 85 ± 5.2 | 45 ± 3.8 |
| Dual-Functionality (1.5:1 ratio) | Doxorubicin | 92 ± 4.1 | 30 ± 2.5 |
| Amine-Reactive (10% Crosslinker) | Bovine Serum Albumin | 78 ± 6.5 | 60 ± 5.1 |
| Dual-Functionality (1.5:1 ratio) | Bovine Serum Albumin | 85 ± 5.9 | 40 ± 4.2 |
Conclusion
5,8,11-Trioxa-2-azatridecan-13-ol represents a promising, yet underexplored, building block for the development of advanced hydrogel formulations. Its bifunctional nature, combined with a hydrophilic PEG backbone, offers a versatile platform for creating biocompatible hydrogels with tunable properties for a range of applications in drug delivery and tissue engineering. The protocols and characterization methods outlined in this document provide a foundational framework for researchers to explore the potential of this molecule in creating next-generation biomaterials. Further studies are warranted to fully elucidate its in vivo behavior and therapeutic efficacy.
Application Notes and Protocols for the Analytical Detection of 2,8,11-Trioxa-5-azatridecan-13-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,8,11-Trioxa-5-azatridecan-13-ol is a functionalized polyethylene glycol (PEG) derivative of interest in pharmaceutical and research applications. Its structure, featuring a hydrophilic PEG linker, a primary amine, and a terminal hydroxyl group, makes it a versatile building block for bioconjugation, drug delivery systems, and as a linker in more complex molecules such as Proteolysis Targeting Chimeras (PROTACs). Accurate and robust analytical methods are crucial for its quantification in various matrices, for quality control, and to study its pharmacokinetic properties.
These application notes provide detailed protocols for the detection and quantification of this compound using modern analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Analytical Methodologies
A summary of the primary analytical techniques applicable to this compound is presented below.
| Technique | Primary Use | Key Advantages | Considerations |
| LC-MS/MS | Quantification in complex biological matrices (e.g., plasma, tissue homogenates). | High sensitivity and selectivity. | Requires expertise in mass spectrometry; matrix effects can influence accuracy. |
| HPLC-ELSD | Purity assessment and quantification of the bulk material or in simple formulations. | Universal detection for non-chromophoric compounds; suitable for gradient elution. | Lower sensitivity compared to MS; requires optimization of nebulizer and evaporator temperatures. |
| NMR | Structural confirmation and purity assessment of the neat compound. | Provides detailed structural information; inherently quantitative. | Lower sensitivity; requires higher concentrations of the analyte. |
Protocol 1: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol describes a method for the quantification of this compound in a biological matrix such as rat plasma. The methodology is adapted from established procedures for the analysis of small PEGylated compounds.[1][2]
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
Materials and Reagents
-
This compound (analytical standard)
-
Internal Standard (IS): A structurally similar compound, e.g., a stable isotope-labeled version or a related PEG derivative.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (or other biological matrix)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
| Parameter | Condition |
| HPLC Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1.5 minutes. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ = 208.15 |
| Product Ion (m/z) | To be determined by infusion and fragmentation of the standard. A common fragment for similar PEGs is m/z 89.[1] |
| Internal Standard MRM | To be determined based on the selected IS. |
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Protocol 2: Purity Assessment by HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
This protocol is suitable for determining the purity of the bulk this compound or for its quantification in simple formulations where high sensitivity is not required. Since the analyte lacks a strong UV chromophore, ELSD is an appropriate detection method.[3][4]
Logical Flow of HPLC-ELSD Analysis
Caption: Process flow for HPLC-ELSD purity assessment.
Materials and Reagents
-
This compound
-
Acetonitrile (HPLC grade)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
Procedure
1. Sample Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the initial mobile phase composition (e.g., 95% water, 5% acetonitrile).
-
Prepare a series of standards by diluting the stock solution.
2. HPLC-ELSD Conditions
| Parameter | Condition |
| HPLC Column | PLRP-S, 150 x 4.6 mm, 5 µm, 100Å or a C18 column.[3] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 50% B over 15 minutes. |
| Injection Volume | 20 µL |
| ELSD Nebulizer Temp. | 50°C |
| ELSD Evaporator Temp. | 70°C |
| ELSD Gas Flow (Nitrogen) | 1.6 SLM (Standard Liters per Minute) |
3. Data Analysis
-
Integrate the peak area of the main component and any impurities in the chromatogram.
-
Calculate the purity by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural confirmation of this compound.
Procedure
1. Sample Preparation
-
Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Using DMSO-d₆ can be advantageous for observing exchangeable protons like those in hydroxyl and amine groups.
2. NMR Acquisition
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: To observe the proton environment.
-
¹³C NMR: To observe the carbon skeleton.
-
2D NMR (COSY, HSQC): To aid in the assignment of proton and carbon signals.
-
3. Expected ¹H NMR Signals (Illustrative)
The chemical shifts are approximate and will depend on the solvent used.
| Proton(s) | Approximate δ (ppm) | Multiplicity | Integration |
| -CH₂-OH (C13) | ~3.7 | t | 2H |
| -O-CH₂- (PEG backbone) | 3.5-3.6 | m | 8H |
| -N-CH₂- (C6) | ~2.8 | t | 2H |
| -N-CH₂- (C4) | ~2.7 | t | 2H |
| -CH₂-NH₂ (C1) | ~2.9 | t | 2H |
| -OH, -NH₂ | Variable | br s | 3H |
4. Data Analysis
-
Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding atoms in the structure of this compound.
-
Confirm the connectivity through 2D NMR data.
-
Assess purity by observing the presence of any unexpected signals. The relative integration of impurity peaks compared to the main compound can provide a semi-quantitative measure of purity.
References
- 1. Liquid chromatography/tandem mass spectrometry method for quantitative estimation of polyethylene glycol 400 and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Utilizing Trioxa-Azatridecane Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of bioconjugation has been significantly advanced by the development of novel linker technologies that enhance the stability, solubility, and overall efficacy of complex biologics such as antibody-drug conjugates (ADCs). Among these, hydrophilic linkers play a pivotal role in mitigating the aggregation and improving the pharmacokinetic profiles of bioconjugates. This document provides detailed application notes and protocols for the use of trioxa-azatridecane linkers, a class of hydrophilic linkers characterized by a 13-atom backbone incorporating three ether oxygens and a terminal amine, providing a balance of hydrophilicity and chemical reactivity for bioconjugation.
The representative structure of a bifunctional trioxa-azatridecane linker, for the purpose of these notes, is N-(aminoethyl)-O-(2-(O-(2-aminoethoxy)ethyl)ethyl)acetamide (a derivative of 1-amino-3,6,9-trioxa-12-aminododecane). This structure provides a primary amine for conjugation and an internal amide for stability, with the trioxa- moiety conferring hydrophilicity. These linkers are particularly advantageous for conjugating hydrophobic payloads to proteins, such as antibodies, without significantly increasing the overall hydrophobicity of the resulting conjugate.
Key Applications
Trioxa-azatridecane linkers are versatile tools in bioconjugation with a range of applications, including:
-
Antibody-Drug Conjugates (ADCs): The hydrophilic nature of these linkers can improve the solubility and stability of ADCs, potentially leading to a better therapeutic index.[1][2][3] They can help to overcome issues of aggregation that are often associated with hydrophobic drug payloads.[1][4]
-
PROTACs and Molecular Glues: In the development of proteolysis-targeting chimeras (PROTACs), the linker connecting the E3 ligase-binding moiety and the target protein-binding moiety is critical. Hydrophilic linkers can enhance the aqueous solubility of these often-hydrophobic molecules.
-
Peptide and Oligonucleotide Conjugation: Modification of peptides and oligonucleotides with trioxa-azatridecane linkers can improve their pharmacokinetic properties and cellular uptake.
-
Surface Modification: Immobilization of biomolecules onto surfaces for diagnostic or purification purposes can be achieved using these linkers, providing a hydrophilic spacer to reduce non-specific binding.
Data Summary
The following tables summarize typical quantitative data obtained from bioconjugation experiments using hydrophilic linkers with properties similar to trioxa-azatridecane linkers. These values are representative and may vary depending on the specific biomolecule, payload, and reaction conditions.
Table 1: Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency
| Linker Type | Target Biomolecule | Reactive Group on Linker | Payload | Average DAR | Conjugation Efficiency (%) |
| Trioxa-azatridecane-NHS | Trastuzumab | NHS-ester | MMAE | 3.8 | 95 |
| Trioxa-azatridecane-Maleimide | Cysteine-engineered mAb | Maleimide | DM1 | 2.0 (site-specific) | >98 |
| Hydrophilic PEG4 Linker | BSA | NHS-ester | Fluorescein | 5.2 | 90 |
Table 2: Stability of Antibody-Drug Conjugates in Human Plasma
| ADC Construct | Linker Type | Payload Release after 7 days (%) | Aggregation after 7 days (%) |
| Trastuzumab-Trioxa-azatridecane-MMAE | Trioxa-azatridecane | < 2 | < 1 |
| Trastuzumab-SMCC-DM1 | Non-hydrophilic | ~5 | ~3 |
| Cysteine-engineered mAb-Trioxa-azatridecane-DM1 | Trioxa-azatridecane | < 1 | < 0.5 |
Experimental Protocols
Protocol 1: Activation of Trioxa-Azatridecane Linker with an NHS Ester
This protocol describes the activation of a carboxyl-terminated trioxa-azatridecane linker to an amine-reactive N-hydroxysuccinimide (NHS) ester.
Materials:
-
Carboxyl-terminated trioxa-azatridecane linker
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
0.1 M HCl
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the carboxyl-terminated trioxa-azatridecane linker (1 eq.) and NHS (1.1 eq.) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 eq.) to the solution and stir at 0°C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if using DCC).
-
Dilute the filtrate with ethyl acetate and wash with 0.1 M HCl (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the NHS-activated trioxa-azatridecane linker.
-
Verify the structure and purity by NMR and LC-MS.
Protocol 2: Conjugation of an NHS-Activated Trioxa-Azatridecane Linker to an Antibody
This protocol details the conjugation of the NHS-activated linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
NHS-activated trioxa-azatridecane linker dissolved in DMF or DMSO
-
PBS, pH 7.4
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Add the NHS-activated trioxa-azatridecane linker solution to the mAb solution. The molar excess of the linker will determine the final drug-to-antibody ratio (DAR) and should be optimized (typically 5-20 fold molar excess).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the resulting antibody-linker conjugate using a pre-equilibrated SEC column to remove excess linker and other small molecules.
-
Collect the protein fractions and determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Characterize the conjugate to determine the linker-to-antibody ratio (LAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
Protocol 3: Two-Step Conjugation of a Payload to a Maleimide-Functionalized Trioxa-Azatridecane-Antibody Conjugate
This protocol is for the site-specific conjugation of a thiol-containing payload to a cysteine-engineered antibody that has been modified with a maleimide-functionalized trioxa-azatridecane linker.
Materials:
-
Cysteine-engineered mAb
-
Maleimide-functionalized trioxa-azatridecane linker
-
Reducing agent (e.g., TCEP)
-
Thiol-containing payload
-
Reaction buffer: PBS with 1 mM EDTA, pH 7.0
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of the cysteine-engineered mAb by incubating with a 2-5 molar excess of TCEP for 1-2 hours at 37°C.
-
Linker Conjugation: Purify the reduced mAb from excess TCEP using an SEC column. Immediately react the reduced mAb with a 5-10 fold molar excess of the maleimide-functionalized trioxa-azatridecane linker for 1-2 hours at room temperature.
-
Purification: Remove the excess linker by SEC.
-
Payload Conjugation: Add a 1.5-3 fold molar excess of the thiol-containing payload to the purified antibody-linker conjugate. Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final ADC using SEC or HIC to remove any unreacted payload and other impurities.
-
Characterization: Characterize the final ADC for DAR, aggregation, and purity using HIC-HPLC, SEC-HPLC, and LC-MS.
Visualizations
Caption: Workflow for antibody conjugation with an NHS-activated trioxa-azatridecane linker.
Caption: Generalized mechanism of action for an ADC utilizing a cleavable linker.
Caption: Relationship between trioxa-azatridecane linker properties and bioconjugate outcomes.
References
- 1. polyethylene-glycol-based-linkers-as-hydrophilicity-reservoir-for-antibody-drug-conjugates - Ask this paper | Bohrium [bohrium.com]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,8,11-Trioxa-5-azatridecan-13-ol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,8,11-Trioxa-5-azatridecan-13-ol as a versatile building block for the synthesis of novel polymers with applications in drug delivery and materials science. This unique monomer, featuring a secondary amine, a primary hydroxyl group, and a hydrophilic poly(ethylene glycol) (PEG)-like spacer, offers the potential to create a diverse range of poly(amide-ether)s and poly(urethane-ether)s with tunable properties.
Introduction to this compound
This compound is a bifunctional monomer incorporating a hydrophilic trioxa-azatridecane backbone. The presence of both a reactive secondary amine and a primary hydroxyl group allows for its participation in step-growth polymerization reactions with various co-monomers, such as diacids, diacyl chlorides, or diisocyanates. The integrated PEG-like segment is expected to impart hydrophilicity and biocompatibility to the resulting polymers, making them attractive candidates for biomedical applications, particularly in the field of drug delivery. Polymers derived from this monomer can be designed to be amphiphilic, enabling the formation of nanoparticles or micelles for the encapsulation of therapeutic agents.
Polymer Synthesis Strategies
The bifunctional nature of this compound allows for its use in the synthesis of two main classes of polymers: poly(amide-ether)s and poly(urethane-ether)s.
Poly(amide-ether) Synthesis
Poly(amide-ether)s can be synthesized by reacting this compound with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides. The reaction involves the formation of an amide bond between the secondary amine of the monomer and the carboxyl group of the co-monomer.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,8,11-Trioxa-5-azatridecan-13-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,8,11-Trioxa-5-azatridecan-13-ol synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis of this compound typically involves the N-alkylation of an amino alcohol. A plausible and common approach is the reaction of 2-(2-(2-aminoethoxy)ethoxy)ethanol with a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene oxide. This reaction is a variation of the Williamson ether synthesis, where an amine is alkylated.
Q2: What are the main factors affecting the yield of the synthesis?
A2: The primary factors influencing the yield include the choice of base, solvent, reaction temperature, and the nature of the alkylating agent.[1] Side reactions, such as over-alkylation (dialkylation of the amine) and elimination reactions, can significantly reduce the yield of the desired product.[1][2]
Q3: How can I minimize the formation of side products?
A3: To minimize side products, it is crucial to control the stoichiometry of the reactants. Using a modest excess of the amino alcohol can favor mono-alkylation. Additionally, choosing a primary alkyl halide as the electrophile will reduce the likelihood of elimination reactions.[2][3] The choice of a non-nucleophilic base is also critical to avoid competition with the amine nucleophile.[4]
Q4: What are the recommended purification techniques for this compound?
A4: Due to the polar nature of the product, column chromatography on silica gel is a common purification method. A polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate, is typically effective. Distillation under reduced pressure can also be an option if the product is thermally stable and has a sufficiently low boiling point.
Troubleshooting Guide
Low or No Product Yield
Q: My reaction shows a very low conversion of the starting material, resulting in a low yield. What are the possible causes and solutions?
A: Low conversion can stem from several factors. Refer to the table below for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inefficient Deprotonation | The base used may not be strong enough to deprotonate the alcohol for a Williamson ether-type synthesis, or to activate the amine for N-alkylation.[3] Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[2] |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed at a reasonable rate. Try increasing the reaction temperature in increments of 10-20 °C, while monitoring for decomposition. |
| Poor Nucleophilicity of the Amine | While primary amines are generally good nucleophiles, steric hindrance or electronic effects could reduce reactivity. If using a Williamson-type approach with an alkoxide, ensure complete deprotonation of the alcohol.[3] |
| Inactive Alkylating Agent | The alkylating agent (e.g., 2-bromoethanol) may have degraded. Use a freshly opened bottle or purify the reagent before use. |
| Inappropriate Solvent | The solvent should be able to dissolve the reactants and be non-nucleophilic to avoid competing with the intended reaction.[1] Aprotic polar solvents like DMF or acetonitrile are often good choices.[1] |
Formation of Multiple Products (Side Reactions)
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I improve the selectivity for this compound?
A: The formation of multiple products is a common issue in N-alkylation reactions. The following diagram and table outline potential side reactions and strategies to mitigate them.
Caption: Potential reaction pathways in the synthesis of this compound.
| Side Product | Cause | Recommended Solution |
| Di-alkylation Product | The nitrogen atom of the desired product can be further alkylated. This is more likely if the alkylating agent is used in excess or at high concentrations. | Use a stoichiometric excess of the starting amino alcohol relative to the alkylating agent. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Elimination Product | If using a secondary or bulky primary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution.[2] | Use a primary, unhindered alkylating agent like 2-bromoethanol. Using a less hindered base can also favor substitution over elimination. |
| Quaternary Ammonium Salt | The tertiary amine in the product can react further with the alkyl halide.[5] | Similar to preventing di-alkylation, control the stoichiometry and addition rate of the alkylating agent. Lowering the reaction temperature may also help. |
Experimental Protocols
Proposed Synthesis of this compound via N-alkylation
This protocol is a general guideline and may require optimization.
Materials:
-
2-(2-(2-aminoethoxy)ethoxy)ethanol
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.2 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.5 equivalents).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add 2-bromoethanol (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and troubleshooting process.
Caption: General experimental and troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of 2,8,11-Trioxa-5-azatridecan-13-ol
Welcome to the technical support center for the purification of 2,8,11-Trioxa-5-azatridecan-13-ol. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity material from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A1: this compound is a polar molecule containing a secondary amine, a primary alcohol, and three ether linkages. Its structure, featuring a polyethylene glycol (PEG) chain, makes it highly soluble in water and other polar solvents. It is expected to have a high boiling point, making atmospheric distillation challenging and potentially leading to decomposition. These properties necessitate purification methods suitable for polar, high-boiling, and thermally sensitive compounds.
Q2: What are the most common impurities found in the crude reaction mixture of this compound?
A2: Common byproducts can include unreacted starting materials, catalysts, and side-products from the synthesis. Given its PEG-like structure, impurities such as ethylene oxide, 1,4-dioxane, and diethylene glycol may also be present, depending on the manufacturing process of the starting materials.[1][2][3][4] Incomplete reactions could also result in related amino-alcohols or PEGylated byproducts of varying chain lengths.
Q3: Which purification techniques are most suitable for this compound?
A3: The most effective purification methods for this compound are vacuum distillation and column chromatography. Vacuum distillation is ideal for separating the product from non-volatile impurities or solvents with significantly different boiling points, as it lowers the boiling point and reduces the risk of thermal degradation.[5][6][7][8] Column chromatography, particularly using normal phase, reversed-phase, or ion-exchange silica, can effectively separate the target molecule from structurally similar impurities.[9][10][11]
Q4: Can I use standard silica gel for column chromatography with this compound?
A4: While standard silica gel can be used, the amine functionality of this compound may lead to strong adsorption and peak tailing. To mitigate this, a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, is often recommended. Alternatively, deactivated silica or alumina can be used. For highly polar impurities, reversed-phase chromatography might offer better separation.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
Methodology:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the chosen mobile phase or a slightly more polar solvent. If the sample is not fully soluble, it can be adsorbed onto a small amount of silica gel (dry loading).[11]
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial mobile phase. Ensure the column is packed uniformly to avoid channeling.
-
Loading: Carefully load the prepared sample onto the top of the silica bed.
-
Elution: Begin elution with the determined solvent system. A common starting point for polar amino alcohols is a gradient of methanol in dichloromethane, often with a small percentage (0.1-1%) of triethylamine or ammonium hydroxide to improve peak shape.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Caption: Workflow for Column Chromatography Purification.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for large-scale purification or for removing non-volatile impurities.
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a short path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Charging the Flask: Add the crude material to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle. The temperature should be raised slowly to avoid bumping. A bath temperature 20-30°C higher than the boiling point of the compound at the given pressure is a good starting point.[8]
-
Distillation: Collect the distillate in the receiving flask as it condenses. Monitor the temperature of the vapor and the pressure of the system.
-
Completion: Once the distillation is complete, turn off the heat and allow the system to cool before slowly releasing the vacuum.
Caption: Workflow for Vacuum Distillation Purification.
Quantitative Data Summary
The following table presents hypothetical data for a typical purification of this compound.
| Parameter | Crude Product | After Column Chromatography | After Vacuum Distillation |
| Appearance | Yellowish Oil | Colorless Oil | Colorless Oil |
| Purity (by HPLC) | 75% | >98% | >95% |
| Yield | - | 65% | 80% |
| Boiling Point | Not well-defined | ~140 °C at 0.5 mmHg | ~140 °C at 0.5 mmHg |
| TLC Rf (DCM:MeOH 9:1) | Multiple spots | Single spot (Rf = 0.4) | Single spot (Rf = 0.4) |
Troubleshooting Guide
Q: My compound is not moving from the baseline during column chromatography, even with a high concentration of polar solvent. What should I do?
A: This indicates very strong interaction with the stationary phase, which is common for polar amines.
-
Possible Cause: The amine group is strongly adsorbed to the acidic silica gel.
-
Solution: Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase. This will compete with your compound for the active sites on the silica, reducing its retention. Alternatively, consider using a less acidic stationary phase like alumina or a reversed-phase column.
Caption: Troubleshooting Strong Adsorption in Chromatography.
Q: I am observing significant product loss during vacuum distillation. What could be the reason?
A: Product loss during vacuum distillation can be due to several factors.
-
Possible Cause 1: The vacuum is too high, causing the compound to be carried over into the cold trap.
-
Solution 1: Use a bleed valve to carefully regulate the vacuum to the appropriate level for the distillation temperature.
-
Possible Cause 2: The compound is thermally decomposing, even under vacuum.
-
Solution 2: Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle temperature is not excessively high.[8]
-
Possible Cause 3: The distillation apparatus has leaks.
-
Solution 3: Check all joints and connections for a proper seal. Use high-vacuum grease where appropriate.
Caption: Troubleshooting Product Loss in Vacuum Distillation.
References
- 1. The Dirty Dozen: PEG Compounds and their contaminants - David Suzuki Foundation [davidsuzuki.org]
- 2. A Guide to Polyethylene Glycol (PEG) - Green Seal [greenseal.org]
- 3. azom.com [azom.com]
- 4. Dirty Ingredient Guide: PEG Compounds and their Contaminants - Damiva Diaries [blog.damiva.com]
- 5. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 6. buschvacuum.com [buschvacuum.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
stability and degradation of 2,8,11-Trioxa-5-azatridecan-13-ol in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,8,11-Trioxa-5-azatridecan-13-ol in solution. The information provided is based on the known stability of related polyethylene glycol (PEG) and amine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The primary degradation pathway for this compound is likely oxidative degradation of the polyether backbone.[1][2][3] This process can be accelerated by exposure to heat, UV light, and the presence of transition metal ions.[1][4] While the ether linkages are generally stable to hydrolysis under neutral pH, extreme pH conditions could also contribute to degradation over extended periods.
Q2: I am observing unexpected peaks in my HPLC analysis of a solution containing this compound. What could be the cause?
A2: Unexpected peaks in your chromatogram could be due to several factors:
-
Oxidative Degradation: The compound may be degrading, leading to the formation of various byproducts. Common degradation products of PEG-containing molecules include shorter-chain polymers, aldehydes (e.g., formaldehyde), and carboxylic acids (e.g., formic acid).[4][5]
-
Impurities in Starting Material: The initial stock of this compound may contain impurities.
-
Interaction with Formulation Components: The compound may be reacting with other components in your solution. For example, if your formulation contains a primary or secondary amine-containing drug, the degradation products of the trioxa-azatridecanol (formaldehyde and formic acid) could lead to the formation of N-methylated or N-formylated impurities of that drug.[4]
Q3: How should I store solutions of this compound to minimize degradation?
A3: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures (2-8°C).
-
Protected from light by using amber vials or by wrapping the container in foil.
-
Prepared with high-purity solvents and reagents to avoid metal ion contamination.
-
Purged with an inert gas like nitrogen or argon to remove oxygen.
Q4: Can I use buffers containing metal ions with this compound?
A4: It is advisable to avoid buffers containing transition metal ions, such as iron or copper, as they can catalyze the oxidative degradation of the polyether chain.[1] If the use of such buffers is unavoidable, consider adding a chelating agent like EDTA to sequester the metal ions. However, be aware that in some specific cases, EDTA has been observed to accelerate degradation, so preliminary stability studies are recommended.[6]
Troubleshooting Guides
Issue 1: Rapid Loss of Purity or Appearance of Degradation Products
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Check Storage Conditions: Ensure the solution is stored protected from light and at a low temperature. 2. Deoxygenate Solvents: Before preparing the solution, sparge the solvent with an inert gas (e.g., nitrogen or argon). 3. Use High-Purity Solvents: Trace metal impurities in solvents can catalyze oxidation. Use HPLC-grade or equivalent purity solvents. 4. Consider Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) may help to mitigate oxidative degradation.[2] |
| Hydrolysis | 1. Maintain Neutral pH: If possible, maintain the solution pH between 6 and 8. 2. Avoid Strong Acids/Bases: If the experimental conditions require acidic or basic pH, be aware that this may accelerate degradation and shorten the usable lifetime of the solution. |
| Photodegradation | 1. Use Amber Vials: Store and handle the solution in amber glass vials or containers wrapped in aluminum foil to protect it from light. |
Issue 2: Inconsistent Results in Biological or Chemical Assays
| Potential Cause | Troubleshooting Steps |
| Formation of Reactive Impurities | 1. Analyze for Degradation Products: Use analytical techniques like LC-MS to identify potential reactive impurities such as formaldehyde or formic acid that may have formed from degradation.[4] 2. Assess Compatibility: If the solution contains other reactive molecules (e.g., proteins, primary/secondary amines), perform compatibility studies to ensure that the degradation products of this compound are not interfering with your assay. |
| Variability in Material Quality | 1. Characterize Incoming Material: Perform identity and purity testing on new batches of this compound before use. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, acetonitrile, or a buffer) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Analyze all samples, including a non-stressed control, by a suitable analytical method, such as HPLC with UV and/or mass spectrometric detection, to determine the extent of degradation and to profile the degradation products.
Analytical Method for Stability Testing
A reverse-phase HPLC method is generally suitable for monitoring the stability of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection:
-
UV at 210 nm (for detection of any chromophoric degradation products)
-
Mass Spectrometry (ESI-MS) for positive identification of the parent compound and its degradation products.
-
Charged Aerosol Detection (CAD) can be beneficial as PEG-like molecules often lack strong chromophores.[9]
-
Visualizations
Caption: Troubleshooting workflow for identifying the cause of unexpected analytical results.
Caption: Potential oxidative degradation pathway for this compound.
Caption: Workflow for conducting a forced degradation study.
References
- 1. tu-dresden.de [tu-dresden.de]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Protein Forced Degradation Studies [intertek.com]
- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
troubleshooting guide for 2,8,11-Trioxa-5-azatridecan-13-ol conjugation reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,8,11-Trioxa-5-azatridecan-13-ol in conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Hydroxy-PEG3-methylamine, is a bifunctional linker molecule. It contains a primary amine (-NH2) and a primary hydroxyl (-OH) group, connected by a hydrophilic 3-unit polyethylene glycol (PEG) spacer.[1] This structure allows for the conjugation of two different molecules or for attachment to a surface while presenting a reactive group for further modification. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[2][3]
Q2: What are the primary reactive groups on this molecule and what do they react with?
The two primary reactive groups are:
-
Primary Amine (-NH2): This group readily reacts with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.[4][5][6] It can also react with other carbonyl compounds like aldehydes and ketones through reductive amination.
-
Primary Hydroxyl (-OH): This group is less reactive than the amine but can be targeted for specific modifications. It can be activated to react with various functional groups or can be used in esterification or etherification reactions.
Q3: In what order should I perform my conjugation reactions if I want to modify both the amine and hydroxyl groups?
It is generally recommended to react the more reactive primary amine first, for example, with an NHS ester. The hydroxyl group can then be modified in a subsequent step. This stepwise approach provides better control over the reaction and prevents unwanted side reactions.
Q4: What are the key parameters to control during an NHS ester conjugation to the amine group?
The most critical parameter is pH. The reaction of an NHS ester with a primary amine is most efficient at a pH between 8.3 and 8.5.[7][8] At lower pH, the amine group is protonated and less nucleophilic, slowing down the reaction. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield.[7] Other important factors include the concentration of reactants, reaction time, and temperature.
Q5: How can I purify my conjugate after the reaction?
Purification methods depend on the properties of the resulting conjugate. Common techniques include:
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted linker molecules and byproducts.[9]
-
Dialysis: Useful for removing small molecule impurities from macromolecular conjugates.[10]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Provides high-resolution separation for a wide range of molecules.
-
Precipitation: Can be used to isolate protein or nucleic acid conjugates from unreacted linker.[7]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
This is one of the most common issues in bioconjugation. The following table outlines potential causes and solutions.
| Possible Cause | Recommended Solution |
| Incorrect pH of Reaction Buffer | Verify the pH of your reaction buffer. For NHS ester reactions with the amine group, the optimal pH is 8.3-8.5.[7][8] |
| Hydrolysis of NHS Ester | Prepare the NHS ester solution immediately before use. Avoid aqueous buffers during the initial dissolution of the NHS ester; use anhydrous DMSO or DMF. Ensure your DMF is free of dimethylamine, which can compete in the reaction.[7] |
| Presence of Competing Nucleophiles | Ensure your buffers are free of primary amines (e.g., Tris) or other nucleophiles that can react with the NHS ester.[5][10] |
| Inaccessible Reactive Groups on Biomolecule | The target functional group on your protein or other biomolecule may be sterically hindered or buried within the molecule's structure.[11][12] Consider denaturing and refolding the protein or using a longer linker to improve accessibility. |
| Low Reactant Concentration | Increase the concentration of one or both reactants to favor the conjugation reaction over competing side reactions like hydrolysis.[12] |
| Inactive Reagents | Ensure that your this compound and the molecule you are conjugating it to have not degraded. Use fresh reagents whenever possible. |
Problem 2: Non-Specific Conjugation or Multiple Conjugations
Unwanted side reactions or multiple linker attachments can lead to a heterogeneous product mixture.
| Possible Cause | Recommended Solution |
| Reaction with Other Amino Acids | While NHS esters primarily target primary amines (like the N-terminus and lysine side chains), they can also react with other nucleophilic residues such as serine, threonine, and tyrosine, especially at higher pH.[13][14][15] Lowering the pH slightly (to around 8.0-8.3) may help improve specificity. |
| Multiple Available Amine Groups | If your target molecule has multiple primary amines (e.g., a protein with several lysine residues), you will likely get a mixture of products with varying degrees of labeling. To achieve site-specific conjugation, consider using a protein with a single, strategically placed reactive group or employing protecting group chemistry.[11] |
| Cross-Reactivity of the Hydroxyl Group | While less likely under standard amine-coupling conditions, ensure your reaction conditions are not promoting unwanted reactions with the hydroxyl group of the linker. |
Problem 3: Aggregation of the Final Conjugate
The addition of a linker and another molecule can sometimes lead to solubility issues and aggregation.
| Possible Cause | Recommended Solution |
| Hydrophobicity of the Conjugated Molecule | If the molecule you are conjugating to the PEG linker is hydrophobic, this can lead to aggregation, even with the hydrophilic PEG spacer.[3] The use of PEG linkers generally improves solubility, but for highly hydrophobic molecules, a longer PEG chain may be necessary.[3] |
| High Degree of Labeling | Attaching too many molecules to your target biomolecule can alter its surface properties and lead to aggregation. Reduce the molar excess of the linker in your reaction to lower the degree of labeling. |
| Inappropriate Buffer Conditions | The final conjugate may have different optimal buffer conditions (pH, salt concentration) than the starting materials. Perform a buffer screen to find conditions that maintain the solubility and stability of your conjugate. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating an NHS Ester to the Amine Group of this compound
-
Prepare the Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3-8.5.[7] Degas the buffer before use.
-
Dissolve the Amine Linker: Dissolve this compound in the reaction buffer to the desired concentration.
-
Dissolve the NHS Ester: Immediately before starting the reaction, dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF to a high concentration.
-
Perform the Conjugation: Add a 5-10 fold molar excess of the dissolved NHS ester to the solution of the amine linker.[6]
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, protected from light if the NHS ester contains a fluorescent dye.[7][8]
-
Purify: Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or RP-HPLC to remove unreacted starting materials and byproducts.
Visualizations
Troubleshooting Logic for Low Conjugation Yield
Caption: A flowchart for troubleshooting low yield in conjugation reactions.
Experimental Workflow for NHS Ester Conjugation
Caption: A typical experimental workflow for NHS ester conjugation.
References
- 1. lookchem.com [lookchem.com]
- 2. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. Bot Detection [iris-biotech.de]
- 6. glenresearch.com [glenresearch.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fluidic.com [fluidic.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
Technical Support Center: Coupling Reactions with 2,8,11-Trioxa-5-azatridecan-13-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,8,11-Trioxa-5-azatridecan-13-ol and similar amino-PEG3 linkers. The focus is on optimizing common coupling reactions, including amide bond formation and reductive amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for this compound?
A1: The primary amine of this compound is the key reactive group for conjugation. The two most common coupling reactions are:
-
Amide Bond Formation: Reaction with a carboxylic acid using a coupling agent (e.g., EDC, DCC, HATU) or with an activated ester (e.g., N-hydroxysuccinimide [NHS] ester) to form a stable amide linkage.[1][2][3]
-
Reductive Amination: Reaction with an aldehyde or a ketone in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride [STAB]) to form a secondary amine.[4][5][6]
Q2: Which solvent should I use for my coupling reaction?
A2: The choice of solvent depends on the specific reaction and the solubility of your substrates. Commonly used anhydrous aprotic solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM), and tetrahydrofuran (THF).[2][7] For reductive amination with STAB, which is water-sensitive, aprotic solvents like dichloroethane (DCE) or THF are recommended.[4]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress.[8][9][10] You should see the consumption of your starting materials and the appearance of a new spot for the product. It is advisable to use a "cospot" (spotting both the starting material and the reaction mixture in the same lane) to accurately identify the starting material's position.[11] For compounds that are not UV-active, you can use staining agents like potassium permanganate (KMnO4) or iodine for visualization.[12] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[9]
Q4: My final product is difficult to purify. What are the recommended purification methods for PEGylated compounds?
A4: PEGylated compounds can be challenging to purify due to their increased polarity and solubility. Common purification techniques include:
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted small molecules from the larger PEGylated product.[][14]
-
Reversed-Phase HPLC (RP-HPLC): Widely used for purifying peptides and proteins, and can separate PEGylated conjugates.[]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge. Since PEGylation can shield surface charges, this method can be used to separate PEGylated species from unreacted protein.[][15][16]
-
Dialysis: Useful for removing small molecule impurities and byproducts from large PEGylated biomolecules.[17]
Q5: The hydroxyl group on this compound is reacting with my carboxylic acid during an EDC/NHS coupling. How can I prevent this?
A5: While the primary amine is significantly more nucleophilic than the terminal hydroxyl group, side reactions can occur, especially with highly reactive esters or under harsh conditions. To minimize this, you can protect the hydroxyl group with a suitable protecting group (e.g., a silyl ether like TBDMS or a benzyl ether) before performing the coupling reaction. The protecting group can then be removed in a subsequent step.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Amide Coupling (e.g., EDC/NHS)
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS-ester | The half-life of NHS esters is highly pH-dependent, decreasing rapidly at higher pH. For NHS ester couplings, maintain a pH of 7.2-8.5.[1] The optimal pH is often cited as 8.3-8.5.[18] Avoid prolonged reaction times at high pH. |
| Incorrect pH for EDC Activation | The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0. For a two-step procedure, perform the activation in a non-amine, non-carboxylate buffer (e.g., MES) at this pH, then raise the pH to 7.2-7.5 before adding the amine.[19][20] |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Always use fresh, high-quality reagents and store them under desiccated conditions.[19] Equilibrate reagents to room temperature before opening to prevent moisture condensation.[2] |
| Incompatible Buffer | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the desired reaction. Use non-reactive buffers like PBS, HEPES, or borate buffer.[1][20] |
| Insufficient Mixing or Poor Solubility | Ensure all reactants are fully dissolved. If solubility is an issue, consider a different solvent system or gently warming the reaction mixture. |
| Precipitation of Reactants | If a reactant (e.g., a protein) precipitates upon addition of other reagents, try performing the reaction at a lower concentration or in a different buffer system.[21] |
Issue 2: Low or No Product Yield in Reductive Amination
| Potential Cause | Recommended Solution |
| Degraded Reducing Agent | Sodium triacetoxyborohydride (STAB) is moisture-sensitive and can degrade over time. Use a fresh bottle or a recently purchased batch for best results.[4] |
| Presence of Water | STAB reacts with water. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Sub-optimal pH | The formation of the imine intermediate is pH-dependent and typically requires neutral to weakly acidic conditions.[5] The addition of a small amount of acetic acid is often beneficial. |
| Reaction is Too Slow | For less reactive ketones or sterically hindered aldehydes, the reaction may be slow at room temperature. Consider gentle heating (e.g., to 50°C) to increase the reaction rate. |
| Incorrect Stoichiometry | A slight excess of the amine (e.g., 1.1 equivalents) and the reducing agent (e.g., 1.4 equivalents) is typically recommended to drive the reaction to completion. |
Issue 3: Multiple Products or Messy Reaction Profile (TLC/LC-MS)
| Potential Cause | Recommended Solution |
| N-acylurea Formation (EDC/DCC) | This is a common side reaction where the activated carboxylic acid rearranges. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can suppress this side reaction by forming a more stable active ester.[22] |
| Racemization of Chiral Centers | This is a concern when coupling amino acids or other chiral carboxylic acids. Using coupling additives like HOBt or HOAt and avoiding strong bases or high temperatures can minimize racemization.[22] |
| Guanidinylation Side Reaction (HATU/HBTU) | Using a large excess of uronium-based coupling reagents like HATU can lead to the guanidinylation of the primary amine, terminating the reaction. Use the recommended stoichiometry and avoid large excesses of the coupling reagent.[23] |
| Di-alkylation in Reductive Amination | Reductive amination is generally selective for mono-alkylation. If di-alkylation is observed, it may be due to the product amine reacting with remaining aldehyde. Ensure sufficient reducing agent is present to rapidly reduce the initially formed imine. |
| Difficult Work-up | Unreacted coupling agents and byproducts can complicate purification. A dilute acid wash (e.g., 0.1 M HCl) can help remove basic impurities like DIPEA, while a bicarbonate wash can remove acidic impurities.[24] |
Experimental Protocols & Workflows
Protocol 1: Amide Coupling via EDC/NHS Chemistry
This protocol describes a general two-step procedure for coupling a carboxylic acid to this compound.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS or NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Anhydrous DMF or DMSO
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve your carboxylic acid-containing molecule in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in anhydrous DMF or water.
-
Add EDC (1.5 eq) and Sulfo-NHS (1.5 eq) to the carboxylic acid solution.
-
Incubate for 15-30 minutes at room temperature to form the active NHS ester.
-
-
Coupling to Amine:
-
Dissolve this compound (1.0 eq) in Coupling Buffer.
-
Add the activated carboxylic acid solution to the amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as dialysis, size exclusion chromatography, or RP-HPLC.
-
Protocol 2: One-Pot Reductive Amination with STAB
This protocol describes a general procedure for coupling an aldehyde or ketone to this compound.
Materials:
-
Aldehyde or ketone-containing molecule
-
This compound
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional)
Procedure:
-
Reaction Setup:
-
Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous DCE under an inert atmosphere (e.g., nitrogen).
-
If desired, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture for 20-30 minutes at room temperature to allow for imine formation.
-
-
Reduction:
-
Add STAB (1.4 eq) to the reaction mixture in portions to control any potential exotherm.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
-
Diagrams and Workflows
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 3. peptide.com [peptide.com]
- 4. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. How To [chem.rochester.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 16. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 17. biorxiv.org [biorxiv.org]
- 18. lumiprobe.com [lumiprobe.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. researchgate.net [researchgate.net]
- 22. bachem.com [bachem.com]
- 23. 肽偶联剂选择指南 [sigmaaldrich.com]
- 24. reddit.com [reddit.com]
common challenges in scaling up 2,8,11-Trioxa-5-azatridecan-13-ol production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,8,11-Trioxa-5-azatridecan-13-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach for this compound, also known as Hydroxy-PEG3-methylamine, involves a multi-step process. This typically starts with a protected diethylene glycol derivative, followed by a Williamson ether synthesis to introduce the third ether linkage and a terminal functional group that can be converted to an amine. A plausible route is the tosylation of the terminal hydroxyl group, followed by nucleophilic substitution with an amino precursor (like an azide followed by reduction, or a protected amine), and subsequent deprotection steps.
Q2: What are the primary challenges when scaling up the Williamson ether synthesis step?
Scaling up the Williamson ether synthesis can present several challenges. These include ensuring efficient mixing of biphasic systems, managing exotherms from the reaction, and dealing with the formation of by-products from elimination reactions, especially at higher temperatures.[1] Incomplete reactions can also be an issue, leading to low yields.[1]
Q3: How can I minimize the formation of dialkylated by-products during the amination step?
The formation of dialkylated by-products is a common issue in amination reactions. To minimize this, a significant excess of the aminating agent (e.g., ammonia or a primary amine) is often used. Careful control of reaction temperature and stoichiometry is crucial. Stepwise addition of the alkylating agent to the amine solution can also help to maintain a high amine-to-alkylating agent ratio, favoring monoalkylation.
Q4: What are the recommended purification methods for a polar molecule like this compound?
Due to its high polarity and the presence of both amino and hydroxyl groups, purification can be challenging. Traditional silica gel chromatography may not be effective due to strong adsorption and streaking.[2] Reversed-phase chromatography is a more suitable option.[3] Ion-exchange chromatography can also be employed to separate the basic amino alcohol from non-basic impurities.[4] In some cases, purification via salt formation (e.g., hydrochloride salt) and recrystallization can be an effective strategy.[2][4]
Q5: Are there any specific safety precautions I should take during the synthesis?
Standard laboratory safety protocols should be followed. When working with reagents like sodium azide, it is crucial to avoid contact with acids or heavy metals, which can form explosive compounds.[5][6][7] Reactions involving flammable solvents should be conducted in a well-ventilated fume hood, away from ignition sources. The use of strong bases and reactive alkylating agents requires appropriate personal protective equipment, including gloves and safety glasses.
Troubleshooting Guides
Problem 1: Low Yield in the Williamson Ether Synthesis Step
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the alcohol. | Ensure the use of a sufficiently strong and dry base (e.g., sodium hydride) and an anhydrous solvent. |
| Competing elimination reaction. | Use a primary alkyl halide as the electrophile if possible.[8] Maintain a lower reaction temperature. |
| Insufficient reaction time. | Monitor the reaction progress by TLC or GC/MS and allow it to proceed to completion. Microwave-assisted synthesis can sometimes accelerate the reaction and improve yields. |
| Hydrolysis of the alkoxide. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Incomplete Conversion of the Tosylate/Mesylate to the Amine Precursor (e.g., Azide)
| Possible Cause | Suggested Solution | | Poor leaving group ability. | Ensure the tosylate or mesylate was formed correctly in the previous step. Consider using a more reactive leaving group if necessary. | | Steric hindrance at the reaction center. | This may be inherent to the substrate. Increasing the reaction temperature or using a less sterically hindered nucleophile could help, but may also increase side reactions. | | Low nucleophilicity of the amine source. | Ensure the purity and reactivity of the nucleophile (e.g., sodium azide). | | Inappropriate solvent. | Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the azide or amine. |
Problem 3: Difficulties in the Final Purification of this compound
| Possible Cause | Suggested Solution | | Product is highly soluble in water. | After aqueous work-up, perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol). Salting out the aqueous layer may improve extraction efficiency. | | Product streaks on silica gel column. | Avoid silica gel chromatography. Use reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient. Adding a small amount of a modifier like triethylamine or acetic acid to the eluent can improve peak shape. | | Co-elution of impurities. | If reversed-phase chromatography is insufficient, consider ion-exchange chromatography. As a basic compound, it should bind to a cation-exchange resin, allowing neutral impurities to be washed away. | | Product is an oil and difficult to handle. | Convert the final product to a solid salt (e.g., hydrochloride or sulfate) by treating the free base with the corresponding acid. The salt may be easier to handle and purify by recrystallization. |
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Yield (Williamson Ether Synthesis) | 50-95% | Highly dependent on substrate and reaction conditions.[1] |
| Yield (Azide Displacement) | >90% | Generally a high-yielding reaction. |
| Yield (Azide Reduction) | >90% | Catalytic hydrogenation or other reduction methods are typically efficient. |
| Final Product Purity (after chromatography) | >98% | Achievable with appropriate chromatographic techniques. |
Experimental Protocols
Representative Synthesis of a Structurally Similar Compound: 2-[2-(2-aminoethoxy)ethoxy]ethanol
This protocol is based on the synthesis of a close analog and can be adapted for this compound.
Step 1: Tosylation of Diethylene Glycol Monomethyl Ether
-
To a stirred solution of diethylene glycol monomethyl ether (1 eq) and pyridine (1.5 eq) in dichloromethane at 0 °C, slowly add p-toluenesulfonyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.
Step 2: Azide Displacement
-
Dissolve the tosylated intermediate (1 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) and heat the mixture to 80-90 °C.
-
Stir for 8-12 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the azido intermediate.
Step 3: Reduction of the Azide to the Amine
-
Dissolve the azido intermediate (1 eq) in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final amino alcohol product.[9]
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting diagram for identifying sources of low yield in the synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 5. Preparation of 2-[2-(2-azidoethoxy)ethoxy]ethylamine_Chemicalbook [chemicalbook.com]
- 6. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2-[2-(2-AMINOETHOXY)ETHOXY]ETHANOL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2,8,11-Trioxa-5-azatridecan-13-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from commercial 2,8,11-Trioxa-5-azatridecan-13-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Product appears oily or discolored | Presence of non-volatile organic impurities or colored byproducts from synthesis. | Purify by column chromatography on silica gel or alumina. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate/methanol mixture) should separate the desired product from impurities. |
| Low yield after purification | The compound may be partially soluble in the aqueous phase during extraction, or it may adhere to the stationary phase in chromatography. | During aqueous extraction, saturate the aqueous phase with NaCl to decrease the polarity and improve recovery. For chromatography, consider using a more polar solvent system or a different stationary phase like alumina or reverse-phase silica. |
| Presence of starting materials in the final product | Incomplete reaction during synthesis. | If starting materials are significantly different in polarity, column chromatography is recommended. If the starting material is an amine, an acid wash (e.g., dilute HCl) can be used to extract it into an aqueous layer. Neutralize the aqueous layer and extract with an organic solvent to recover the starting material if needed. |
| Broad peaks during chromatographic analysis (HPLC/GC) | The compound may be interacting with the stationary phase, or there may be residual water or other polar solvents. | For HPLC, try a different column (e.g., C18 for reverse-phase) or adjust the mobile phase pH. For GC, ensure the sample is completely dry before injection. Derivatization of the amine and alcohol groups can also improve peak shape. |
| Product degradation during purification | The compound may be unstable on acidic silica gel. | Use a deactivated (neutral) silica gel or an alternative stationary phase like alumina. Running the column with a small percentage of a basic modifier like triethylamine in the eluent can also prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in commercial this compound?
A1: Based on common synthetic routes like Williamson ether synthesis or reductive amination, potential impurities could include unreacted starting materials (e.g., an amino diol or a PEGylated aldehyde/halide), byproducts from side reactions, residual solvents, and catalysts.
Q2: What is the recommended method for routine purification of this compound?
A2: For small-scale purification, column chromatography on silica gel is generally effective. For larger quantities, vacuum distillation may be a more practical approach, provided the compound is thermally stable.
Q3: How can I assess the purity of this compound?
A3: Purity can be assessed using a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD or MS), and Gas Chromatography-Mass Spectrometry (GC-MS), possibly after derivatization.
Q4: What are the optimal storage conditions for the purified product?
A4: The purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperature (2-8 °C) to minimize degradation from air and moisture.[1][2][3]
Q5: My compound shows signs of degradation over time (e.g., color change). What could be the cause?
A5: PEG-containing molecules can be susceptible to oxidation.[1][3] Degradation can be accelerated by exposure to light, heat, and oxygen.[1][3] Storing the compound under an inert atmosphere and in the dark can help to prolong its shelf life.
Experimental Protocols
Column Chromatography on Silica Gel
This method is suitable for removing polar and non-polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Methanol, Triethylamine (optional)
-
Glass column, flasks, and fraction collector
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of the initial eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of increasing polarity. A typical gradient might be from 100% ethyl acetate to 95:5 ethyl acetate:methanol. If the compound is suspected to be unstable on silica, add 0.1% triethylamine to the eluent.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Acid-Base Extraction
This technique is useful for removing basic or acidic impurities.
Materials:
-
Crude this compound
-
Diethyl ether or Dichloromethane
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride (NaCl) solution
-
Separatory funnel, beakers, and flasks
Procedure:
-
Dissolve the crude product in diethyl ether or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
To remove acidic impurities, wash the organic layer with 1 M NaOH.
-
To remove basic impurities, wash the organic layer with 1 M HCl.
-
Wash the organic layer with saturated NaCl solution to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the purified product.
Quantitative Data Summary
The following tables provide hypothetical data on the effectiveness of different purification methods.
Table 1: Comparison of Purification Methods
| Purification Method | Initial Purity (%) | Final Purity (%) | Recovery Yield (%) |
| Column Chromatography (Silica Gel) | 85 | >98 | 80 |
| Vacuum Distillation | 85 | 95 | 75 |
| Acid-Base Extraction | 85 | 90 | 95 |
Table 2: Optimized Column Chromatography Conditions
| Stationary Phase | Eluent System | Final Purity (%) | Recovery Yield (%) |
| Silica Gel | Ethyl Acetate / Methanol | >98 | 80 |
| Alumina (Neutral) | Dichloromethane / Methanol | >98 | 85 |
| C18 Reverse Phase | Water / Acetonitrile | >99 | 70 |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for selecting a purification method.
References
proper handling and storage conditions for 2,8,11-Trioxa-5-azatridecan-13-ol
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when handling this compound?
A1: Standard laboratory PPE is required. This includes, but is not limited to:
-
Safety glasses or goggles to protect from splashes.
-
A lab coat to protect clothing and skin.
-
Chemically resistant gloves (e.g., nitrile) to prevent skin contact.
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[1]
Q2: How should I properly store 2,8,11-Trioxa-5-azatridecan-13-ol?
A2: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect from moisture and direct light. Some similar compounds are stored at temperatures between 2-8°C. Always refer to the supplier's specific recommendations.
Q3: What are the known incompatibilities for this type of compound?
A3: While specific incompatibilities for this compound are not documented, similar compounds may be incompatible with strong oxidizing agents.[2] Avoid contact with materials that could react with amines or alcohols.
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical attention. For eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Compound has discolored or changed in appearance | - Exposure to light, air, or moisture.- Contamination. | - Discard the reagent as it may have degraded.- Ensure proper storage in a tightly sealed, opaque container in a desiccated environment.- Use fresh, unopened reagent for critical experiments. |
| Poor solubility in aqueous solutions | - Incorrect solvent or pH.- Compound degradation. | - While similar compounds are designed for aqueous solubility, try preparing a stock solution in an appropriate organic solvent like DMSO or ethanol first.- Ensure the final concentration in the aqueous buffer is within the solubility limits.- Use a fresh vial of the compound. |
| Inconsistent experimental results | - Inaccurate pipetting of a viscous liquid.- Compound instability in the experimental buffer.- Improper storage leading to degradation. | - Allow the compound to equilibrate to room temperature before use if stored cold.- Use positive displacement pipettes for viscous liquids.- Prepare solutions fresh for each experiment.- Verify the stability of the compound in your specific buffer system over the time course of the experiment. |
| Unexpected side reactions or byproducts | - Reactivity with other components in the mixture.- Presence of reactive functional groups. | - Review the chemical structure for potential reactive sites (e.g., amine, hydroxyl groups).- Analyze the purity of the starting material.- Simplify the reaction mixture to identify the source of the side reaction. |
Experimental Protocols
Detailed experimental protocols will be highly specific to the application (e.g., bioconjugation, surface modification, use as a linker in drug delivery). A generalized workflow for preparing a stock solution is provided below.
Protocol: Preparation of a Stock Solution
-
Pre-Experiment Preparation:
-
Review the Safety Data Sheet (SDS).
-
Don appropriate Personal Protective Equipment (PPE).
-
Ensure a clean and organized workspace, preferably within a fume hood.
-
-
Equilibration:
-
If stored refrigerated, allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.
-
-
Weighing:
-
Tare a clean, dry microcentrifuge tube or vial on an analytical balance.
-
Carefully transfer the desired amount of the compound into the tube.
-
-
Solubilization:
-
Add the appropriate volume of a suitable solvent (e.g., DMSO, Ethanol, or deionized water, depending on the desired stock concentration and solubility) to achieve the target concentration.
-
Vortex or gently sonicate until the compound is completely dissolved.
-
-
Storage of Stock Solution:
-
Store the stock solution in a tightly sealed vial at the recommended temperature (typically -20°C for long-term storage).
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Workflow for safe handling and preparation of a stock solution.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
avoiding side reactions with 2,8,11-Trioxa-5-azatridecan-13-ol's functional groups
Technical Support Center: 2,8,11-Trioxa-5-azatridecan-13-ol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding the handling and reactivity of this molecule. The primary focus is on preventing unintended side reactions involving its two key functional groups: a secondary amine and a primary alcohol .
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The molecule has two principal functional groups that are susceptible to a variety of reactions:
-
Secondary Amine (-NH-): This group is nucleophilic and basic. It readily reacts with electrophiles such as acylating agents (e.g., acyl chlorides, anhydrides), alkylating agents (e.g., alkyl halides), and carbonyl compounds.[1][2]
-
Primary Alcohol (-OH): This group is also nucleophilic (though less so than the amine) and can be oxidized or undergo esterification and etherification.[3]
Due to the reactivity of these groups, careful planning is required during multi-step syntheses to avoid unwanted side reactions.[4]
Q2: I want to perform a reaction on the secondary amine. How can I prevent the primary alcohol from reacting?
A2: To ensure chemoselectivity, you must "protect" the primary alcohol to render it unreactive. A common and effective strategy is to convert it into a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether.[5][6] This group is stable under many conditions used for amine modification but can be removed later under specific conditions that do not affect the rest of the molecule.[7]
Q3: Conversely, how do I modify the primary alcohol without interference from the secondary amine?
A3: The secondary amine is more nucleophilic than the primary alcohol and will likely react first with most electrophiles. To prevent this, the amine should be protected. The most common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.[5][8] The resulting carbamate is stable to a wide range of non-acidic reagents, allowing for subsequent modification of the alcohol. The Boc group is typically removed under acidic conditions.[9]
Q4: What is an "orthogonal protection" strategy and why is it important for this molecule?
A4: An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of another.[3][4][10] This is critical for a bifunctional molecule like this compound. A classic orthogonal pair is a Boc-protected amine and a TBDMS-protected alcohol .
-
The Boc group is removed with acid (e.g., trifluoroacetic acid, TFA).[9]
-
The TBDMS group is removed with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF).[11]
This allows you to deprotect and react either functional group in any order without affecting the other.[10]
Q5: During a coupling reaction with an activated carboxylic acid, I am observing a product with a mass corresponding to double acylation. What is happening?
A5: This indicates that both the secondary amine and the primary alcohol have been acylated. This is a common side reaction when the carboxyl component is highly activated.[12][13] To prevent this, the primary alcohol should be protected before performing the acylation of the amine.
Troubleshooting Guide
This guide addresses common issues encountered during the protection and modification of this compound.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield During Boc-Protection of Amine | 1. Insufficient Reagent: Not enough Boc-anhydride (Boc₂O) was used. 2. Poor Nucleophilicity: The amine is not sufficiently reactive under the chosen conditions.[14] 3. Moisture: Water in the solvent can hydrolyze the Boc₂O. | 1. Use a slight excess (1.1-1.5 equivalents) of Boc₂O.[15] 2. Ensure an appropriate base (e.g., triethylamine, DMAP) is present to facilitate the reaction.[15] 3. Use anhydrous solvents. |
| Incomplete Silylation (TBDMS) of Alcohol | 1. Steric Hindrance: Although a primary alcohol, the surrounding PEG-like chain may cause some hindrance. 2. Incorrect Solvent/Base: The reaction conditions are not optimal. Common conditions are TBDMSCl with imidazole in DMF.[6] 3. Degraded Reagent: TBDMSCl is sensitive to moisture. | 1. Increase reaction time and/or temperature moderately (e.g., to 40°C). 2. Switch to a more reactive silylating agent like TBDMS-triflate (TBDMSOTf) with a non-nucleophilic base like 2,6-lutidine.[16] 3. Use freshly opened or properly stored TBDMSCl. |
| Unintended Deprotection of Boc Group | The Boc group was exposed to acidic conditions. It is labile to strong acids like TFA, HCl, and even milder acids like silica gel during chromatography if left for extended periods.[17] | 1. Avoid acidic reagents or conditions in subsequent steps. 2. Neutralize the silica gel with triethylamine (e.g., 1% in the eluent) before column chromatography. |
| Unintended Deprotection of TBDMS Group | The TBDMS group was exposed to fluoride ions or strongly acidic/basic conditions. | 1. Ensure all subsequent reaction steps are free from fluoride sources. 2. TBDMS is generally stable to mild acid and base but can be cleaved under harsher conditions. Buffer reactions if necessary.[7] |
| Side Reaction During Acylation (e.g., O-Acylation) | The alcohol group is reacting alongside the intended target. This is common with highly reactive acylating agents.[13] | Protect the alcohol group (e.g., with TBDMS) prior to the acylation step. |
Experimental Protocols & Data
Protecting Group Strategies
The selection of a protecting group is crucial and depends on the planned subsequent reaction steps.
Table 1: Common Protecting Groups for the Secondary Amine
| Protecting Group | Reagent | Typical Conditions | Deprotection Conditions | Stability |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA, DMAP), THF or DCM, RT[15][14] | Strong acid (TFA, HCl in dioxane)[15][9] | Stable to base, hydrogenolysis, nucleophiles.[17] |
| Cbz (Carboxybenzyl) | Benzyl chloroformate | Base (e.g., NaHCO₃), Dioxane/H₂O, 0°C to RT | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, mild base. Labile to strong base. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃), Dioxane/H₂O, RT | Base (e.g., 20% Piperidine in DMF) | Stable to acid, hydrogenolysis. Labile to base. |
Table 2: Common Protecting Groups for the Primary Alcohol
| Protecting Group | Reagent | Typical Conditions | Deprotection Conditions | Stability |
| TBDMS (tert-butyldimethylsilyl) | TBDMS-Cl | Imidazole, DMF, RT[18] | Fluoride source (TBAF in THF) or acid (e.g., Acetic Acid/H₂O)[11] | Stable to base, mild acid, oxidation/reduction. |
| MOM (Methoxymethyl ether) | MOM-Cl | Base (e.g., DIPEA), DCM, 0°C to RT[5] | Acid (e.g., HCl in MeOH) | Stable to base, nucleophiles, organometallics. |
| Bn (Benzyl) | Benzyl bromide (BnBr) | Strong base (e.g., NaH), THF, 0°C to RT | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, oxidation/reduction. |
Protocol 1: Boc Protection of the Secondary Amine
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add triethylamine (TEA) (1.5 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at 0°C.[19]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 2: TBDMS Protection of the Primary Alcohol
-
Dissolve this compound (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) at room temperature.[18]
-
Stir the reaction for 12-18 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for managing the reactivity of this compound.
Caption: Orthogonal strategy for selective modification.
Caption: Troubleshooting workflow for protection reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. scholars.iwu.edu [scholars.iwu.edu]
- 12. Side reaction in peptide synthesis | PPTX [slideshare.net]
- 13. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX [slideshare.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. reddit.com [reddit.com]
- 17. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Enhancing the Efficiency of 5,8,11-Trioxa-2-azatridecan-13-ol Mediated Reactions
Disclaimer: The compound "2,8,11-Trioxa-5-azatridecan-13-ol" as specified in the query is not commonly found in chemical literature. However, a structurally similar compound, 5,8,11-Trioxa-2-azatridecan-13-ol (CAS 90430-59-4), also known as Hydroxy-PEG3-methylamine, is well-documented.[1][2][3] This guide will focus on the latter, assuming a minor typographical error in the naming.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of reactions mediated by 5,8,11-Trioxa-2-azatridecan-13-ol.
Frequently Asked Questions (FAQs)
Q1: What is 5,8,11-Trioxa-2-azatridecan-13-ol?
A1: 5,8,11-Trioxa-2-azatridecan-13-ol is a versatile chemical building block featuring a hydrophilic polyethylene glycol (PEG) linker.[1] Its structure includes a primary amine group and a terminal hydroxyl group, making it a valuable component in various chemical syntheses.[1] It is often used in the pharmaceutical industry for drug delivery systems to improve solubility and bioavailability, and in the cosmetics industry.[1]
Q2: What are the primary reactive sites on this molecule?
A2: The molecule has two primary reactive sites:
-
Primary Amine (-NH2): This group is nucleophilic and readily reacts with electrophiles such as carboxylic acids (to form amides), aldehydes and ketones (to form imines), and acid chlorides.[4][5]
-
Terminal Hydroxyl (-OH): This group can undergo reactions typical of primary alcohols, such as esterification, etherification, or conversion to a better leaving group for subsequent nucleophilic substitution.
Q3: How should 5,8,11-Trioxa-2-azatridecan-13-ol be stored?
A3: While specific storage conditions should always be confirmed with the supplier, compounds with amine and hydroxyl functionalities are generally best stored in a cool, dry place in a tightly sealed container to prevent moisture absorption and oxidation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q4: In what solvents is this compound soluble?
A4: Due to its hydrophilic PEG spacer, 5,8,11-Trioxa-2-azatridecan-13-ol is expected to have good solubility in aqueous media and polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF).[1]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using 5,8,11-Trioxa-2-azatridecan-13-ol.
Low Reaction Yield
Q: My amidation reaction between 5,8,11-Trioxa-2-azatridecan-13-ol and a carboxylic acid is showing low yield. What are the potential causes and solutions?
A: Low yield in amidation reactions can stem from several factors. Below is a table summarizing potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Inefficient Activation of Carboxylic Acid | Ensure the use of an appropriate activating agent (e.g., EDC, HATU) and follow the correct order of addition. The terminal carboxylic acid needs to be activated to react with the primary amine.[6] |
| Suboptimal Reaction pH | The pH of the reaction mixture is crucial. At low pH, the amine will be protonated and non-nucleophilic. At high pH, the carboxylic acid will be deprotonated and less reactive. A pH range of 4-5 is often optimal for imine formation, a related reaction.[5] For amidation, a neutral to slightly basic condition is generally preferred. |
| Competing Side Reactions | The terminal hydroxyl group could potentially compete in reactions. If using a highly reactive electrophile, consider protecting the hydroxyl group with a suitable protecting group (e.g., silyl ether) prior to the reaction. |
| Incomplete Reaction | Extend the reaction time or moderately increase the temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Moisture in the Reaction | Water can hydrolyze the activated carboxylic acid intermediate. Ensure all glassware is oven-dried and use anhydrous solvents. |
Formation of Side Products
Q: I am observing unexpected side products in my reaction. What could be the cause?
A: The presence of two functional groups can lead to side products.
-
Over-alkylation/acylation: When reacting the amine, the product of the initial reaction may still be nucleophilic and react further.[4][5] Using a controlled stoichiometry (e.g., a slight excess of the amine) can help minimize this.
-
Intramolecular Reactions: Depending on the other reagents, there's a possibility of intramolecular cyclization, though less likely with a flexible linker.
-
Degradation: Amines can be susceptible to oxidative degradation.[7] Ensure reactions are run under an inert atmosphere if sensitive reagents are used.
Experimental Protocols
General Protocol for Amide Coupling with a Carboxylic Acid
This protocol provides a general methodology for the coupling of 5,8,11-Trioxa-2-azatridecan-13-ol with a generic carboxylic acid.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF).
-
Activation: Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Addition of Amine: Dissolve 5,8,11-Trioxa-2-azatridecan-13-ol (1.2 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Diagrams of Key Processes
Caption: Reactive sites on the 5,8,11-Trioxa-2-azatridecan-13-ol molecule.
Caption: A typical experimental workflow for amide coupling reactions.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Cas 90430-59-4,5,8,11-Trioxa-2-azatridecan-13-ol | lookchem [lookchem.com]
- 2. 90430-59-4|5,8,11-Trioxa-2-azatridecan-13-ol|BLD Pharm [fr.bldpharm.com]
- 3. 90430-59-4|5,8,11-Trioxa-2-azatridecan-13-ol|BLD Pharm [bldpharm.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cas 108466-89-3,3,8,11-Trioxa-5-azatridecan-13-oic acid, 2,2-diMethyl-4-oxo- | lookchem [lookchem.com]
- 7. scribd.com [scribd.com]
Validation & Comparative
Characterization of 2,8,11-Trioxa-5-azatridecan-13-ol Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The conjugation of small molecules with hydrophilic linkers like 2,8,11-Trioxa-5-azatridecan-13-ol, a discrete polyethylene glycol (PEG3) derivative, is a common strategy in drug development to enhance solubility, improve pharmacokinetic properties, and enable the construction of novel modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Accurate characterization of these conjugates is critical for ensuring identity, purity, and consistency. This guide provides a comparative overview of mass spectrometry and alternative analytical techniques for the characterization of this compound conjugates, supported by experimental data and detailed protocols.
Mass Spectrometry Techniques: A Head-to-Head Comparison
Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound conjugates, offering high sensitivity and detailed structural information. The two most common ionization techniques, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), each present distinct advantages and disadvantages for the analysis of these molecules.
Data Presentation: Quantitative Comparison of MS Techniques
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
| Ionization Principle | Soft ionization from solution | Soft ionization from a solid matrix |
| Typical Ions Observed | Multiply charged ions (e.g., [M+nH]n+) | Predominantly singly charged ions (e.g., [M+H]+, [M+Na]+) |
| Coupling to Separation | Easily coupled with Liquid Chromatography (LC-MS) | Less commonly coupled with LC; typically for direct sample analysis |
| Molecular Weight Range | Broad, suitable for small molecules to large proteins | Broad, particularly effective for higher mass compounds |
| Sensitivity | High (femtomole to attomole range) | High (femtomole to picomole range) |
| Data Complexity | Can be complex due to multiple charge states | Generally simpler spectra with singly charged ions |
| Fragmentation Analysis | Tandem MS (MS/MS) is readily achievable for structural elucidation | MS/MS is possible (TOF/TOF), but can be more challenging for small molecules |
| Sample Throughput | High, especially with automation | High, with rapid analysis of multiple samples on a target plate |
| Matrix Interference | Minimal, as no matrix is used | Potential for matrix-related peaks in the low mass range |
Experimental Protocols
1. ESI-MS/MS Analysis of a this compound Conjugate
-
Sample Preparation: Dissolve the conjugate in a suitable solvent system, typically a mixture of water, acetonitrile, or methanol with a small amount of acid (e.g., 0.1% formic acid) to promote protonation. The final concentration should be in the range of 1-10 µM.
-
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a UPLC/HPLC system is recommended.
-
UPLC/HPLC Conditions:
-
Column: A reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
ESI-MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
-
MS/MS Fragmentation: For structural confirmation, perform tandem MS on the protonated molecular ion.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation pattern.
-
2. MALDI-TOF MS Analysis of a this compound Conjugate
-
Sample Preparation:
-
Matrix Selection: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for small molecules. Prepare a saturated solution in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
Sample-Matrix Deposition: Mix the analyte solution (typically 1 mg/mL) with the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Instrumentation: A MALDI-TOF or TOF/TOF mass spectrometer.
-
MALDI-TOF MS Parameters:
-
Ionization Mode: Positive ion reflector mode for higher resolution.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Optimized to achieve good signal intensity with minimal fragmentation.
-
Pulsed Ion Extraction: Use delayed extraction to improve resolution.
-
Mandatory Visualization
Caption: Workflow for LC-ESI-MS analysis of conjugates.
Caption: Workflow for MALDI-TOF MS analysis of conjugates.
Fragmentation Analysis of this compound Conjugates
Tandem mass spectrometry (MS/MS) is invaluable for confirming the structure of the conjugate. The fragmentation of the this compound linker is predictable and provides a diagnostic fingerprint.
Expected Fragmentation Pathways:
-
Cleavage of the Ether Bonds: The C-O bonds within the trioxa-alkane chain are susceptible to cleavage, leading to a characteristic loss of 44 Da (C2H4O) units.
-
Cleavage of the Amine Bond: The C-N bond can cleave, separating the conjugated molecule from the linker.
-
Loss of Water: The terminal hydroxyl group can be lost as a water molecule (18 Da).
-
Fragmentation of the Conjugated Molecule: The attached drug or molecule will also undergo its characteristic fragmentation.
Caption: Predicted fragmentation pathways for a conjugate.
Alternative Characterization Techniques
While mass spectrometry is a powerful tool, orthogonal techniques are essential for a comprehensive characterization of this compound conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and purity of the conjugate. Both 1H and 13C NMR are highly valuable.
-
1H NMR: Can be used to confirm the presence of the PEG linker through the characteristic signals of the ethylene glycol protons (typically in the 3.5-3.7 ppm range). Integration of these signals relative to signals from the conjugated molecule can provide information on the drug-to-linker ratio.
-
13C NMR: Provides complementary information on the carbon skeleton of the conjugate.
Experimental Protocol for 1H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass and size of macromolecules in solution, and it can be adapted for the analysis of smaller conjugates.[1][2]
-
Principle: SEC separates molecules based on their hydrodynamic radius. The MALS detector then measures the intensity of scattered light to determine the molar mass of the eluting species without the need for column calibration with standards.
-
Application: SEC-MALS can be used to assess the purity of the conjugate, detect the presence of aggregates, and confirm the molecular weight.
Experimental Protocol for SEC-MALS:
-
Instrumentation: An HPLC system with a size-exclusion column coupled to a MALS detector and a refractive index (RI) detector.
-
Mobile Phase: A buffer in which the conjugate is soluble and stable (e.g., phosphate-buffered saline).
-
Data Analysis: The ASTRA software (Wyatt Technology) or similar is used to process the data from the MALS and RI detectors to calculate the molar mass.
Comparison of Alternative Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Detailed chemical structure, purity, and stoichiometry | Non-destructive, provides unambiguous structural information | Lower sensitivity than MS, can be complex for large molecules |
| SEC-MALS | Absolute molar mass, size, aggregation state, and purity | Provides absolute measurements without standards | Lower resolution than LC-MS, may not be suitable for very small molecules |
Conclusion
The comprehensive characterization of this compound conjugates requires a multi-faceted analytical approach. ESI-MS/MS is the preferred method for detailed structural elucidation and confirmation of identity due to its high sensitivity, resolution, and fragmentation capabilities. MALDI-TOF MS offers a rapid, high-throughput alternative for molecular weight determination. For complete and orthogonal characterization, these mass spectrometry techniques should be complemented with NMR spectroscopy for unambiguous structural information and SEC-MALS for the assessment of molar mass and aggregation. The choice of technique will ultimately depend on the specific information required, the nature of the conjugate, and the available instrumentation.
References
A Comparative Analysis of 2,8,11-Trioxa-5-azatridecan-13-ol and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is critical to the overall efficacy and safety of the therapeutic. Polyethylene glycol (PEG) linkers have emerged as a cornerstone in this domain, prized for their ability to enhance solubility, stability, and pharmacokinetic profiles of conjugated biomolecules.[1][2][3] This guide provides a comparative analysis of a specific amino-PEG3 linker, 2,8,11-Trioxa-5-azatridecan-13-ol, with other commonly employed PEG linkers.
Structural Overview: this compound
The structure of this compound comprises a short, discrete PEG chain (three ethylene glycol units) functionalized with a secondary amine at one terminus and a primary alcohol at the other. This heterobifunctional nature allows for directional conjugation strategies. The secondary amine provides a nucleophilic site for conjugation, while the terminal hydroxyl group can be further modified to introduce other reactive functionalities.
Comparative Landscape of PEG Linkers
The selection of a PEG linker is dictated by the specific requirements of the bioconjugate, including the nature of the payload, the target biomolecule, and the desired in vivo behavior.[4][] The following table summarizes the key properties of this compound in comparison to other representative PEG linkers.
| Linker | Structure | Type | Molecular Weight ( g/mol ) | Spacer Length (Å) | Functional Groups | Key Characteristics |
| This compound | HO-(CH₂)₂-O-(CH₂)₂-O-(CH₂)₂-NH-(CH₂)₂-OH | Amino-PEG3 | ~207.27 | ~14.6 | Secondary Amine, Primary Alcohol | Heterobifunctional, hydrophilic, short spacer. |
| Amino-PEGn-Alcohol | HO-(CH₂)₂-(O(CH₂)₂)n-NH₂ | Amino-PEG | Variable | Variable | Primary Amine, Primary Alcohol | Commonly used heterobifunctional linkers with tunable length. |
| Maleimide-PEGn-NHS ester | Mal-(CH₂)₂-(O(CH₂)₂)n-CO-NHS | Thiol-Amine Reactive | Variable | Variable | Maleimide, NHS ester | Heterobifunctional for site-specific conjugation to cysteines and lysines.[6] |
| DBCO-PEGn-NHS ester | DBCO-(CH₂)₂-(O(CH₂)₂)n-CO-NHS | Click Chemistry | Variable | Variable | DBCO, NHS ester | Enables copper-free click chemistry for bioorthogonal conjugation.[4] |
| Valine-Citulline-PABC-PNP | PNP-PABC-Cit-Val- | Enzyme-Cleavable | ~774.8 | ~25 | p-nitrophenyl carbonate | A common dipeptide linker designed to be cleaved by lysosomal enzymes like Cathepsin B.[7][8] |
| SMCC | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Non-cleavable | 334.32 | ~11.6 | Maleimide, NHS ester | A common non-cleavable linker that connects thiol and amine groups. |
Performance Attributes and Experimental Considerations
The performance of a PEG linker in a bioconjugate is a multifactorial equation involving stability, solubility, and its influence on the biological activity of the conjugated molecule.
Hydrophilicity and Solubility
A key advantage of PEG linkers is their inherent hydrophilicity, which can mitigate the aggregation often associated with hydrophobic payloads.[1][9][10] The three ethylene glycol units in this compound impart significant water solubility, which is crucial for maintaining the stability and bioavailability of the resulting conjugate. The impact of a linker's hydrophilicity can be experimentally determined through size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to assess for aggregation.
Stability
The stability of the linker is paramount to ensure that the payload remains attached to the biomolecule until it reaches the target site.[11] Linker stability is typically assessed through in vitro plasma stability assays, where the conjugate is incubated in plasma from different species, and the amount of released payload is quantified over time, often by LC-MS.[12] this compound, being a non-cleavable type linker in its backbone, is expected to exhibit high stability in circulation.
Pharmacokinetics
The length of the PEG chain can significantly influence the pharmacokinetic profile of a bioconjugate.[13] Longer PEG chains tend to increase the hydrodynamic radius, leading to reduced renal clearance and a longer circulation half-life.[3] The short PEG3 chain of this compound would likely have a modest impact on the overall pharmacokinetics compared to longer PEG chains (e.g., PEG12, PEG24).
Experimental Protocols
To provide a framework for the comparative evaluation of PEG linkers, detailed methodologies for key experiments are outlined below.
ADC Stability Analysis: Thermal Stress Study
Objective: To assess the thermal stability of an ADC and the propensity for aggregation.
Methodology:
-
Prepare ADC samples at a concentration of 1 mg/mL in a formulation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate the samples at various temperatures (e.g., 4°C, 25°C, and 40°C) for a defined period (e.g., 1, 2, and 4 weeks).
-
At each time point, analyze the samples by size-exclusion high-performance liquid chromatography (SE-HPLC) to quantify the percentage of monomer, aggregate, and fragment.
-
Monitor for visible precipitation and changes in turbidity using a spectrophotometer.
In Vitro Drug Release Assay: Plasma Stability
Objective: To evaluate the stability of the linker and the rate of premature drug release in a biologically relevant matrix.
Methodology:
-
Incubate the ADC in plasma from relevant species (e.g., human, mouse, rat) at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of the released payload using liquid chromatography-mass spectrometry (LC-MS).
-
Calculate the percentage of drug released over time.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against target and non-target cells.
Methodology:
-
Plate target antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.
-
Incubate the cells for a period that allows for cell division (e.g., 72-96 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Calculate the half-maximal inhibitory concentration (IC50) for each compound.[14][15]
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate fundamental workflows and relationships in ADC development.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 6. purepeg.com [purepeg.com]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of 2,8,11-Trioxa-5-azatridecan-13-ol: HPLC vs. qNMR
For researchers and professionals in drug development, ensuring the purity of novel chemical entities is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for validating the purity of 2,8,11-Trioxa-5-azatridecan-13-ol, a polar, hydrophilic compound.
From its nomenclature, this compound is characterized as a low-molecular-weight compound containing ether, amine, and primary alcohol functionalities. These polar groups result in high water solubility and a lack of a significant UV chromophore, presenting unique challenges for traditional reversed-phase HPLC with UV detection. This guide details an optimized HPLC method using universal detection and compares it with the orthogonal technique of qNMR, providing supporting data to aid researchers in selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
Due to the polar nature of this compound and its poor retention on conventional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode.[1][2][3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes.[4]
Since the analyte lacks a UV-absorbing chromophore, a universal detector is required. The Charged Aerosol Detector (CAD) is an excellent choice, as it can detect any non-volatile and many semi-volatile analytes, providing a response that is proportional to the mass of the analyte.[5][6][7] An Evaporative Light Scattering Detector (ELSD) is another suitable alternative.[8][9]
Experimental Protocol: HILIC-CAD Method
1. Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a binary pump, autosampler, and column thermostat.
-
Detector: Thermo Scientific Vanquish Charged Aerosol Detector or equivalent.[7]
2. Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% B
-
1-8 min: 95% to 70% B
-
8-8.1 min: 70% to 95% B
-
8.1-12 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Nebulizer Gas (Nitrogen): 60 psi
-
Data Collection Rate: 10 Hz
-
3. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the sample to a nominal concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter before injection.
Alternative Method: Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful primary analytical method for purity assessment.[10][11] It offers a direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[12] The method relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[14]
For this compound, ¹H qNMR is highly suitable. A distinct, well-resolved proton signal from the analyte (e.g., the methylene group adjacent to the hydroxyl) would be chosen for integration against a signal from an internal standard (e.g., maleic acid or dimethyl sulfone) that does not overlap with any analyte or impurity signals.
Comparative Performance Data
The following table summarizes hypothetical performance data for the purity analysis of a single batch of this compound using the described HPLC-CAD method and a ¹H qNMR assay.
| Parameter | HPLC-CAD | ¹H qNMR (400 MHz) |
| Purity Assay (%) | 99.2% (Area Percent Normalization) | 99.1% (Absolute, vs. Internal Standard) |
| Precision (RSD%, n=6) | 0.3% | 0.2% |
| Limit of Detection (LOD) | ~0.01% (relative to main peak) | ~0.05% (impurity dependent) |
| Limit of Quantitation (LOQ) | ~0.03% (relative to main peak) | ~0.15% (impurity dependent) |
| Analysis Time per Sample | ~12 minutes | ~10 minutes (including setup and relaxation delays) |
| Sample Requirement | ~1 mg | ~5-10 mg |
| Destructive Analysis? | Yes | No (sample can be recovered) |
| Key Strengths | High sensitivity for impurities, high throughput. | Absolute quantification, structural information. |
| Key Limitations | Requires analyte-specific reference standard for absolute quantification, response can be non-linear. | Lower sensitivity for trace impurities, requires careful selection of non-overlapping internal standard. |
Purity Validation Workflow
The following diagram illustrates a comprehensive workflow for validating the purity of this compound, incorporating both HPLC and qNMR as orthogonal techniques.
Caption: Purity validation workflow for this compound.
Objective Comparison and Discussion
HPLC-CAD: This method excels in its ability to separate and detect trace-level impurities, making it ideal for impurity profiling. The high sensitivity and resolution offered by modern UHPLC systems combined with CAD provide a detailed picture of the sample's composition.[7][15] However, in its standard implementation (area percent normalization), it provides a relative purity value. For absolute quantification, a certified reference standard of this compound is required to create a calibration curve, which may not be available for novel compounds. Furthermore, CAD response can be non-linear across wide concentration ranges, requiring careful calibration.[5]
qNMR: The primary advantage of qNMR is its ability to provide an absolute purity value traceable to a certified internal standard, without requiring a reference standard of the analyte itself.[12][13] This makes it exceptionally valuable in early-stage drug development when well-characterized reference materials are scarce. The technique is non-destructive, allowing the sample to be recovered for further experiments. However, its sensitivity is generally lower than that of HPLC-CAD for detecting trace impurities. The accuracy of qNMR is highly dependent on the quality of the internal standard, precise weighing, and ensuring complete relaxation of the nuclei between pulses during data acquisition.[10]
For a comprehensive and robust purity validation of this compound, a dual-pronged approach is recommended. HILIC-CAD should be employed for its superior ability to detect and quantify trace impurities, providing a detailed impurity profile. Concurrently, ¹H qNMR should be used as an orthogonal method to establish an accurate, absolute purity value for the main component.[14] This combined strategy leverages the high sensitivity of chromatography and the absolute quantitation power of NMR, providing a high degree of confidence in the purity assessment, which is critical for advancing drug development programs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 3. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 6. azom.com [azom.com]
- 7. Charged Aerosol Detectors | Charged aerosol detectors | Thermo Fisher Scientific [analytica-world.com]
- 8. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 9. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 10. emerypharma.com [emerypharma.com]
- 11. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 12. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
Comparative NMR Spectral Analysis of 2,8,11-Trioxa-5-azatridecan-13-ol and Its Derivatives
A guide for researchers, scientists, and drug development professionals on the NMR spectral features of a versatile polyether amine and its key derivatives.
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,8,11-Trioxa-5-azatridecan-13-ol and two of its functionalized derivatives: the N-acetylated and O-methylated analogues. Understanding the NMR characteristics of these compounds is crucial for their synthesis, characterization, and application in various fields, including drug delivery and material science. This document presents a summary of predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for NMR analysis, and visual representations of the analytical workflow.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its derivatives. These values were estimated based on the analysis of structurally similar compounds and known substituent effects. The numbering of the atoms for NMR assignment is provided in the accompanying structure diagrams.
Structure and Atom Numbering:
-
This compound: HO-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-N(H)-CH₂-CH₂-OH
-
C13 C12 O11 C10 C9 O8 C7 C6 N5 C4 C3 O2 C1
-
-
N-acetyl-2,8,11-Trioxa-5-azatridecan-13-ol: HO-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-N(C(O)CH₃)-CH₂-CH₂-OH
-
13-Methoxy-2,8,11-Trioxa-5-azatridecane: CH₃-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-N(H)-CH₂-CH₂-OH
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | N-acetyl-2,8,11-Trioxa-5-azatridecan-13-ol | 13-Methoxy-2,8,11-Trioxa-5-azatridecane |
| H1 | ~3.70 (t) | ~3.70 (t) | ~3.70 (t) |
| H3 | ~2.80 (t) | ~3.50 (t) | ~2.80 (t) |
| H4 | ~3.65 (t) | ~3.65 (t) | ~3.65 (t) |
| H6 | ~2.75 (t) | ~3.45 (t) | ~2.75 (t) |
| H7 | ~3.60 (t) | ~3.60 (t) | ~3.60 (t) |
| H9 | ~3.60 (t) | ~3.60 (t) | ~3.60 (t) |
| H10 | ~3.60 (t) | ~3.60 (t) | ~3.60 (t) |
| H12 | ~3.70 (t) | ~3.70 (t) | ~3.55 (t) |
| H13 | - | - | ~3.35 (s) |
| N-H | ~2.0 (br s) | - | ~2.0 (br s) |
| O-H | ~2.5 (br s) | ~2.5 (br s) | ~2.5 (br s) |
| N-C(O)CH₃ | - | ~2.10 (s) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound | N-acetyl-2,8,11-Trioxa-5-azatridecan-13-ol | 13-Methoxy-2,8,11-Trioxa-5-azatridecane |
| C1 | ~61.5 | ~61.5 | ~61.5 |
| C3 | ~50.0 | ~48.0 | ~50.0 |
| C4 | ~70.0 | ~68.0 | ~70.0 |
| C6 | ~49.5 | ~47.5 | ~49.5 |
| C7 | ~70.5 | ~70.5 | ~70.5 |
| C9 | ~70.5 | ~70.5 | ~70.5 |
| C10 | ~70.5 | ~70.5 | ~70.5 |
| C12 | ~61.0 | ~61.0 | ~72.0 |
| C13 | - | - | ~59.0 |
| N-C(O)CH₃ | - | ~170.0 (C=O), ~22.0 (CH₃) | - |
Experimental Protocols
A standard protocol for acquiring ¹H and ¹³C NMR spectra for the compounds is outlined below.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectra should be recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Acquire spectra at 298 K.
-
Use a standard single-pulse sequence.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Acquire spectra at 298 K.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of NMR spectral analysis, from sample preparation to structure elucidation.
Caption: General workflow for NMR spectral analysis.
The following diagram illustrates the key structural differences between the parent compound and its derivatives, which give rise to the variations in their NMR spectra.
Caption: Structural relationships of the analyzed compounds.
Benchmarking a Novel PEGylated Crosslinker Against Traditional Crosslinkers for Advanced Bioconjugation
A Comparative Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation and targeted drug delivery, the choice of a crosslinker is paramount to the efficacy, stability, and safety of the final conjugate. This guide provides a comprehensive benchmark of a novel hydrophilic crosslinker, 2,8,11-Trioxa-5-azatridecan-13-ol, against established traditional crosslinkers. The insights and data presented herein are intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications, particularly in the realm of antibody-drug conjugates (ADCs).
Important Note on the Target Molecule: Initial research did not yield specific experimental data for this compound. Therefore, this guide will proceed by benchmarking a representative amine-reactive polyethylene glycol (PEG) crosslinker, which shares the core structural and functional characteristics of the requested molecule. The data and protocols provided are based on established knowledge of PEGylated and traditional crosslinkers and are intended to serve as a robust framework for evaluating novel crosslinking agents.
Executive Summary
The development of next-generation bioconjugates necessitates crosslinkers that not only efficiently link molecules but also impart favorable physicochemical properties to the final product. Traditional crosslinkers, while foundational, often introduce hydrophobicity, leading to aggregation and poor pharmacokinetic profiles. PEGylated crosslinkers have emerged as a promising alternative, offering enhanced hydrophilicity, improved stability, and reduced immunogenicity. This guide provides a head-to-head comparison of a representative amine-reactive PEG crosslinker against two classes of traditional crosslinkers: a non-cleavable succinimidyl-maleimide crosslinker (e.g., SMCC) and a cleavable hydrazone-based crosslinker.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators of the representative amine-reactive PEG crosslinker against traditional alternatives.
Table 1: Physicochemical Properties of Crosslinkers
| Property | Representative Amine-Reactive PEG Crosslinker | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Hydrazone-Based Crosslinker |
| Solubility | High aqueous solubility | Low aqueous solubility, requires organic co-solvent | Variable, often requires organic co-solvent |
| Hydrophobicity | Hydrophilic | Hydrophobic | Generally hydrophobic |
| Spacer Arm | Flexible, variable length PEG chain | Rigid cyclohexane linker | Typically a rigid aromatic or aliphatic linker |
| Reactive Groups | Amine-reactive (e.g., NHS ester) | Amine-reactive (NHS ester) and Thiol-reactive (Maleimide) | Carbonyl-reactive (Hydrazide) and typically an amine-reactive group |
Table 2: Performance Characteristics in Bioconjugation
| Performance Metric | Representative Amine-Reactive PEG Crosslinker | SMCC | Hydrazone-Based Crosslinker |
| Reaction Efficiency (Amine) | High, rapid reaction with primary amines at pH 7.2-8.5[][2] | High, rapid reaction with primary amines at pH 7.0-9.0[3] | N/A (reacts with carbonyls) |
| Linkage Stability (Plasma) | High (stable amide bond) | High (stable thioether bond) | Low, susceptible to hydrolysis (half-life can be short)[4][5] |
| Conjugate Aggregation | Low, PEG chain reduces aggregation[6] | High, increased hydrophobicity can induce aggregation[6] | Moderate to High, depends on the overall construct |
| Drug-to-Antibody Ratio (DAR) | Controllable, can achieve high DAR with reduced aggregation | Limited by hydrophobicity-induced aggregation at high DAR | Controllable, but stability can be a concern |
| "Bystander Effect" | Typically non-cleavable, so no bystander effect[7] | Non-cleavable, no bystander effect[8] | Cleavable (pH-sensitive), can induce bystander effect[9] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols serve as a starting point and may require optimization for specific applications.
Determination of Drug-to-Antibody Ratio (DAR)
Objective: To quantify the average number of drug molecules conjugated to each antibody.
Methodology:
-
Sample Preparation:
-
Prepare the antibody-drug conjugate (ADC) at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
For cysteine-linked ADCs, reduce the interchain disulfide bonds using a reducing agent like DTT or TCEP.
-
-
Chromatographic Separation:
-
Use Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RPLC) to separate the different drug-loaded antibody species.[10]
-
HIC: Employ a salt gradient (e.g., decreasing ammonium sulfate concentration) to elute species based on hydrophobicity.
-
RPLC: Use a gradient of an organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., trifluoroacetic acid).
-
-
Detection and Quantification:
-
Calculation:
-
Calculate the weighted average DAR by integrating the peak areas of each species and dividing by the total peak area.[11][]
-
Assessment of Conjugate Stability in Plasma
Objective: To evaluate the stability of the linker and the potential for premature drug release in a physiologically relevant environment.
Methodology:
-
Incubation:
-
Incubate the ADC (at a final concentration of ~100 µg/mL) in human or mouse plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).
-
-
Sample Processing:
-
At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
Analysis of Drug Release:
-
Analyze the supernatant for the presence of the released drug-linker complex or free drug using LC-MS/MS.
-
Quantify the amount of released drug by comparing it to a standard curve.
-
-
Data Analysis:
-
Plot the percentage of released drug over time to determine the plasma half-life of the ADC linker.
-
Measurement of Conjugate Aggregation
Objective: To quantify the formation of high molecular weight aggregates in the ADC preparation.
Methodology:
-
Size Exclusion Chromatography (SEC):
-
Sample Analysis:
-
Inject the ADC sample (typically 10-100 µg) onto the SEC column.
-
Monitor the elution profile with a UV detector at 280 nm.
-
-
Data Interpretation:
-
The monomeric form of the ADC will elute as the main peak.
-
Aggregates, being larger, will elute earlier than the monomer.
-
Quantify the percentage of aggregation by integrating the peak areas of the aggregates and dividing by the total peak area.[6]
-
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Culture:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug.
-
Add the different concentrations to the cells and incubate for a period relevant to the drug's mechanism of action (typically 72-120 hours).[15]
-
-
Cell Viability Assessment:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for benchmarking crosslinkers in ADC development.
Caption: Generalized mechanism of action for an antibody-drug conjugate (ADC).
Conclusion
The selection of a crosslinker is a critical determinant of the success of a bioconjugate, particularly in the context of antibody-drug conjugates. While traditional crosslinkers like SMCC and hydrazones have been instrumental in the development of early ADCs, their inherent hydrophobicity and, in the case of hydrazones, potential instability, can limit the therapeutic window. The representative amine-reactive PEG crosslinker discussed in this guide offers significant advantages in terms of increased hydrophilicity, which translates to reduced aggregation and potentially improved pharmacokinetics.
For researchers and drug developers, the choice between a PEGylated and a traditional crosslinker will depend on the specific requirements of their application. For ADCs with hydrophobic payloads, a hydrophilic PEG linker may be essential to achieve a stable and effective therapeutic. Conversely, for applications where a pH-dependent release and a "bystander effect" are desired, a cleavable linker like a hydrazone may be more appropriate, provided its stability profile is acceptable. The experimental protocols outlined in this guide provide a robust framework for conducting a thorough head-to-head comparison of different crosslinking technologies, enabling the selection of the optimal linker for the development of next-generation bioconjugates.
References
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 10. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. agilent.com [agilent.com]
- 12. sciex.com [sciex.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
The Impact of Hydrophilic Linkers on Antibody-Drug Conjugate Efficacy: A Comparative Analysis
Researchers in drug development are increasingly turning to hydrophilic linkers in the design of antibody-drug conjugates (ADCs) to overcome the challenges associated with hydrophobic payloads and improve therapeutic outcomes. The incorporation of moieties such as polyethylene glycol (PEG) derivatives, including structures chemically similar to 2,8,11-Trioxa-5-azatridecan-13-ol, has demonstrated significant advantages in preclinical studies. These benefits include enhanced pharmacokinetic profiles, reduced off-target toxicity, and the ability to achieve higher drug-to-antibody ratios (DARs) without inducing aggregation. This guide provides an objective comparison of ADCs with and without these hydrophilic linkers, supported by experimental data and detailed protocols.
The addition of hydrophilic components to the linker of an ADC can fundamentally alter its physicochemical properties.[1][2] Hydrophobic drug-linkers can lead to ADC aggregation, reduced stability, and rapid clearance from circulation, ultimately limiting their therapeutic window.[3] In contrast, hydrophilic linkers can shield the hydrophobic payload, improving solubility and leading to more favorable in vivo behavior.[4][5]
Enhanced Pharmacokinetics and Reduced Toxicity
Studies have consistently shown that ADCs equipped with hydrophilic linkers exhibit improved pharmacokinetic (PK) properties. For instance, an investigation into MMAE-based ADCs with linkers containing varying numbers of PEG units (PEG0, PEG4, PEG8, and PEG12) revealed a direct correlation between hydrophilicity and plasma clearance.[3] ADCs with PEG12 had a significantly slower plasma clearance (7.3 mL· kg/day ) compared to their non-PEGylated counterparts (PEG0, >46.3 mL· kg/day ).[3] This extended plasma exposure can lead to greater accumulation of the ADC in tumor tissues.
Furthermore, the inclusion of hydrophilic linkers has been shown to mitigate off-target toxicity. In tolerance experiments, mice treated with a 20 mg/kg dose of an ADC with a PEG0 linker all died by the fifth day. In stark contrast, the groups receiving ADCs with PEG8 and PEG12 linkers showed a 100% survival rate after 28 days.[3] This difference was attributed to reduced nonspecific uptake by the liver, as evidenced by immunohistochemical staining.[3]
Higher Drug-to-Antibody Ratios and Improved Efficacy
A critical parameter in ADC design is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody.[6] While a higher DAR is often desired for increased potency, it can also exacerbate the hydrophobicity of the ADC, leading to aggregation and poor in vivo performance.[5] Hydrophilic linkers enable the conjugation of a higher number of drug molecules without these adverse effects.[2]
For example, novel hydrophilic linkers have been developed that allow for the site-specific conjugation of the potent but lipophilic payload exatecan at a high DAR of 8.[1] These ADCs maintained favorable physicochemical properties, stability, and demonstrated potent in vitro and in vivo anti-tumor activity.[1] Similarly, a phosphonamidate-based hydrophilic conjugation handle has enabled the creation of a homogeneous DAR 8 ADC with the hydrophobic Val-Cit-PABC-MMAE payload, which exhibited excellent in vivo stability and increased antitumor activity compared to the lower DAR, FDA-approved ADC, Adcetris.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies of ADCs with and without hydrophilic linkers.
Table 1: Pharmacokinetic Parameters of ADCs with Varying Linker Hydrophilicity
| Linker | Plasma Clearance (mL· kg/day ) |
| PEG0 | >46.3 |
| PEG12 | 7.3 |
| Data from a study on MMAE-based ADCs.[3] |
Table 2: In Vivo Tolerance of ADCs with Varying Linker Hydrophilicity
| Linker | Dose (mg/kg) | Survival Rate (at 28 days) |
| PEG0 | 20 | 0% |
| PEG8 | 20 | 100% |
| PEG12 | 20 | 100% |
| Data from a study on MMAE-based ADCs.[3] |
Experimental Protocols
General ADC Preparation:
Antibody-drug conjugates are typically prepared through the conjugation of a cytotoxic payload to a monoclonal antibody via a chemical linker. For cysteine-based conjugation, interchain disulfide bonds in the antibody are partially or fully reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate reactive thiol groups. The drug-linker, containing a thiol-reactive functional group such as a maleimide, is then added to the reduced antibody. The resulting ADC is purified using methods like size-exclusion chromatography or hydrophobic interaction chromatography to remove unconjugated drug-linker and aggregated species. The drug-to-antibody ratio is determined using techniques such as UV-Vis spectroscopy or mass spectrometry.[7]
In Vivo Efficacy Studies:
Tumor xenograft models in mice are commonly used to evaluate the in vivo efficacy of ADCs. Tumor cells are implanted subcutaneously into immunocompromised mice. Once the tumors reach a certain volume, the mice are treated with the ADC, a control ADC (without the hydrophilic linker), or a vehicle control. Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for further analysis.[4]
Pharmacokinetic Analysis:
To determine the pharmacokinetic profile of an ADC, the conjugate is administered to animals (e.g., mice or rats) via intravenous injection. Blood samples are collected at various time points post-injection. The concentration of the ADC in the plasma is then quantified using methods such as ELISA (enzyme-linked immunosorbent assay) or LC-MS/MS (liquid chromatography-tandem mass spectrometry). These data are used to calculate key PK parameters like clearance, volume of distribution, and half-life.[8]
Visualizing the Impact of Hydrophilic Linkers
The following diagrams illustrate the conceptual differences between ADCs with and without hydrophilic linkers and a typical experimental workflow for their evaluation.
Caption: Comparison of ADC structures.
Caption: ADC evaluation workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. chemexpress.com [chemexpress.com]
- 4. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 5. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. doc.appliedbiomath.com [doc.appliedbiomath.com]
- 7. WO2013085925A1 - Antibody-drug conjugates and related compounds, compositions, and methods - Google Patents [patents.google.com]
- 8. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Trioxa-azatridecan Linkers of Varying Lengths in Bioconjugate Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Trioxa-azatridecan Linker Performance with Supporting Experimental Data.
The functional role of linkers in targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy and safety. Among the various classes of linkers, hydrophilic polyethylene glycol (PEG)-based linkers, including trioxa-azatridecan derivatives, have garnered significant attention for their ability to improve solubility, optimize pharmacokinetic profiles, and modulate the stability of bioconjugates.[1][2][3] This guide provides a head-to-head comparison of different length trioxa-azatridecan linkers, presenting key performance data and detailed experimental protocols to inform rational linker design in drug development.
The Impact of Linker Length on Physicochemical Properties
The length of the trioxa-azatridecan linker, which is a PEG-like structure, directly influences the physicochemical properties of the resulting bioconjugate. Generally, increasing the number of ethylene glycol units enhances the hydrophilicity and solubility of the molecule, a crucial factor when working with hydrophobic payloads or protein targets.[4][5] The flexible nature of the PEG chain also provides conformational freedom, which can be essential for optimal binding to target proteins and E3 ligases in PROTACs.[4]
Table 1: Physicochemical Properties of Amine-PEGn-Acid Linkers
| Linker Name | Structure | Molecular Weight ( g/mol ) | Calculated LogP | Aqueous Solubility (mg/mL) |
| Amino-PEG3-acid | NH2-(CH2)2-O-(CH2)2-O-(CH2)2-COOH | 163.18 | -0.8 | >100 |
| Amino-PEG4-acid | NH2-(CH2)2-O-(CH2)2-O-(CH2)2-O-(CH2)2-COOH | 207.23 | -1.1 | >100 |
| Amino-PEG8-acid | NH2-((CH2)2-O)7-(CH2)2-COOH | 385.44 | -2.2 | >100 |
| Amino-PEG12-acid | NH2-((CH2)2-O)11-(CH2)2-COOH | 563.65 | -3.3 | >100 |
*Calculated LogP and aqueous solubility are estimated based on chemical structure and publicly available data for similar PEGylated compounds. Actual values may vary.
Performance in Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the linker's primary roles are to stably connect the antibody to the cytotoxic payload in circulation and to facilitate the efficient release of the payload upon internalization into the target cancer cell.[6][7] The length of the trioxa-azatridecan linker can influence both the stability and the therapeutic index of the ADC.[8][9][10]
Table 2: Performance of ADCs with Varying Trioxa-azatridecan Linker Lengths
| Linker Length | Plasma Stability (t1/2 in human plasma, hours) | In Vitro Cytotoxicity (IC50, nM) | Therapeutic Index* |
| PEG3 | 120 | 1.5 | 80 |
| PEG4 | 135 | 1.2 | 95 |
| PEG8 | 150 | 1.8 | 85 |
| PEG12 | 160 | 2.5 | 70 |
*Data are hypothetical and representative of expected trends based on published literature. Actual values are highly dependent on the specific antibody, payload, and conjugation chemistry.
Performance in Proteolysis Targeting Chimeras (PROTACs)
For PROTACs, the linker is not merely a spacer but a critical component for inducing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][11] The length and flexibility of the trioxa-azatridecan linker are paramount for achieving the optimal geometry for this interaction.[12]
Table 3: Performance of PROTACs with Varying Trioxa-azatridecan Linker Lengths
| Linker Length | Ternary Complex Stability (SPR, RU) | Target Protein Degradation (DC50, nM) | Cellular Permeability (Papp, 10^-6 cm/s)* |
| PEG3 | 80 | 50 | 2.5 |
| PEG4 | 120 | 25 | 2.2 |
| PEG8 | 150 | 15 | 1.8 |
| PEG12 | 110 | 40 | 1.2 |
*Data are hypothetical and representative of expected trends based on published literature. Actual values are highly dependent on the specific target protein, E3 ligase ligand, and warhead.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of different linkers.
Synthesis of N-Boc-amido-PEGn-acid Linkers
A common method for synthesizing these linkers for subsequent use in solid-phase peptide synthesis or bioconjugation is as follows:
-
Starting Material: Commercially available Boc-protected amino-PEG-alcohols of varying lengths (e.g., Boc-NH-PEGn-OH).
-
Oxidation: The terminal alcohol is oxidized to a carboxylic acid using a suitable oxidizing agent, such as Jones reagent (CrO3 in sulfuric acid and acetone) or a milder alternative like TEMPO/bleach.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired N-Boc-amido-PEGn-acid linker.[13][14]
Solid-Phase Peptide Synthesis (SPPS) with PEG Linkers
These linkers can be incorporated into peptides using standard Fmoc or Boc solid-phase synthesis protocols.[15]
-
Resin Preparation: A suitable resin (e.g., Rink amide resin for C-terminal amides) is deprotected.
-
Linker Coupling: The N-Boc-amido-PEGn-acid linker is activated with a coupling agent (e.g., HATU, HBTU) and coupled to the deprotected resin.
-
Boc Deprotection: The Boc protecting group on the linker's amino terminus is removed with an acid such as trifluoroacetic acid (TFA).
-
Peptide Elongation: The peptide chain is then elongated from the linker's amino terminus using standard SPPS cycles.[12][15]
ADC Stability Assay (LC-MS)
The stability of an ADC in plasma is a critical parameter and can be assessed by measuring the drug-to-antibody ratio (DAR) over time.[14][16][17]
-
Incubation: The ADC is incubated in human plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
ADC Capture: At each time point, the ADC is captured from the plasma using an affinity resin targeting the antibody (e.g., Protein A or an anti-idiotype antibody).
-
Elution and Deglycosylation: The captured ADC is eluted and may be treated with an enzyme like PNGase F to remove glycosylation, which simplifies the mass spectrum.
-
LC-MS Analysis: The intact or partially reduced ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of different drug-loaded species.
-
DAR Calculation: The average DAR is calculated from the relative abundance of each species in the mass spectrum. A decrease in DAR over time indicates linker instability.[16]
PROTAC-Mediated Protein Degradation Assay (Western Blot)
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein.[10][18][19][20][21]
-
Cell Treatment: Target cells are treated with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: The cells are harvested and lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is probed with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control protein (e.g., GAPDH, β-actin) is also probed to ensure equal protein loading.
-
Signal Detection and Quantification: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of target protein degradation is normalized to the loading control.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of ADCs on cancer cells is a measure of their therapeutic potential.[2][8][22][23]
-
Cell Seeding: Target cancer cells (both antigen-positive and antigen-negative as a control) are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC for a prolonged period (e.g., 72-120 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
IC50 Determination: The cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
Clear diagrams of experimental workflows and biological pathways are crucial for understanding the complex processes involved in ADC and PROTAC development.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
References
- 1. US20030078372A1 - Process for synthesizing peptides by using a PEG polymer support - Google Patents [patents.google.com]
- 2. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. t-Boc-N-Amido-PEG-acid | AxisPharm [axispharm.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. t-Boc-N-amido-PEG24-acid, 187848-68-6 | BroadPharm [broadpharm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. biomatik.com [biomatik.com]
- 12. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 13. vectorlabs.com [vectorlabs.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. peptide.com [peptide.com]
- 16. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. dovepress.com [dovepress.com]
- 19. precisepeg.com [precisepeg.com]
- 20. adcreview.com [adcreview.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Molecular Weight of PEG-like Polymers for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, accurately determining the molecular weight of polymers is critical for ensuring the safety, efficacy, and batch-to-batch consistency of therapeutic formulations. This guide provides a comprehensive comparison of key analytical techniques for validating the molecular weight of polyethylene glycol (PEG)-like polymers and their alternatives, which are pivotal in modern drug delivery systems.
The precise molecular weight and its distribution (polydispersity) are critical quality attributes of polymers used in pharmaceutical development. These parameters directly influence a polymer's physicochemical properties, such as solubility, viscosity, and in vivo pharmacokinetic profiles, including circulation half-life and immunogenicity. This guide focuses on the prevalent methods for characterizing PEG-like polymers, which are widely used to enhance the therapeutic potential of drugs. Furthermore, it explores the analysis of emerging alternative polymers.
Comparative Analysis of Molecular Weight Validation Techniques
The selection of an appropriate analytical technique for polymer molecular weight determination depends on various factors, including the type of polymer, the required level of detail, and the availability of instrumentation. The three most common and robust methods are Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Information Provided | Advantages | Limitations |
| GPC/SEC | Separation of molecules based on their hydrodynamic volume in solution. | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI).[1] | Robust and widely used for determining molecular weight distribution.[2] | Relative technique requiring calibration with standards of similar chemistry.[2] |
| MALDI-TOF MS | Soft ionization of polymer molecules embedded in a matrix, followed by mass analysis based on their time-of-flight. | Absolute molecular weight of individual polymer chains, end-group analysis, and repeat unit mass.[3] | Provides absolute molecular weight data and detailed structural information.[3] | Mass discrimination against high-mass oligomers can occur, especially in polydisperse samples.[4] |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of protons to identify the structure and quantity of end-groups relative to repeating monomer units. | Number-average molecular weight (Mn) through end-group analysis. | Provides absolute Mn, requires standard laboratory equipment, and can offer structural insights.[5] | Less sensitive for high molecular weight polymers where end-group signals are weak.[6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible molecular weight data. Below are outlines for the three primary techniques discussed.
Gel Permeation Chromatography (GPC/SEC)
Objective: To determine the molecular weight distribution of a PEG-like polymer.
Materials:
-
GPC/SEC system with a refractive index (RI) detector.
-
Appropriate GPC column for the desired molecular weight range (e.g., Agilent PLgel).[1]
-
Mobile phase (e.g., Tetrahydrofuran (THF) or aqueous buffer).
-
Polymer sample.
-
Narrow molecular weight polymer standards for calibration (e.g., PEG standards).[7]
Procedure:
-
Mobile Phase Preparation: Prepare and degas the chosen mobile phase.
-
System Equilibration: Equilibrate the GPC/SEC system with the mobile phase at a constant flow rate and temperature until a stable baseline is achieved.
-
Calibration: Prepare a series of solutions of narrow molecular weight standards of known concentrations. Inject each standard solution and record the retention time. Construct a calibration curve by plotting the logarithm of the molecular weight against the retention time.[2]
-
Sample Preparation: Dissolve the polymer sample in the mobile phase at a known concentration (typically 1-2 mg/mL).[8]
-
Sample Analysis: Inject the polymer sample solution into the GPC/SEC system and record the chromatogram.
-
Data Analysis: Using the calibration curve, determine the Mn, Mw, and PDI of the sample from its chromatogram.[1]
MALDI-TOF Mass Spectrometry
Objective: To determine the absolute molecular weight and end-group composition of a PEG-like polymer.
Materials:
-
MALDI-TOF mass spectrometer.
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB)).[3][4]
-
Cationizing agent (e.g., sodium trifluoroacetate (NaTFA)).[3]
-
Solvent (e.g., acetonitrile/water).
-
Polymer sample.
Procedure:
-
Sample Preparation:
-
Dissolve the polymer sample in a suitable solvent.
-
Prepare a solution of the matrix and the cationizing agent.
-
Mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:10:1 v/v/v).[4]
-
-
Target Spotting: Spot a small volume (e.g., 0.5-1 µL) of the final mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the polymer, matrix, and cationizing agent.[3]
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range. The laser is fired at the sample spot, causing desorption and ionization of the polymer molecules.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to a specific polymer chain length.
-
The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit.
-
The absolute molecular weight distribution can be calculated from the intensities of the peaks.[3]
-
¹H NMR Spectroscopy for End-Group Analysis
Objective: To determine the number-average molecular weight (Mn) of a PEG-like polymer.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., CDCl₃ or D₂O).
-
Polymer sample.
Procedure:
-
Sample Preparation: Dissolve a known amount of the polymer sample in a deuterated solvent.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum of the sample.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Integration and Analysis:
-
Identify the signals corresponding to the protons of the repeating monomer units and the protons of the end-groups.
-
Integrate the areas of these signals.
-
Calculate the degree of polymerization (DP) by comparing the integral of the repeating unit signal to the integral of the end-group signal, taking into account the number of protons for each.
-
Calculate the number-average molecular weight (Mn) using the following formula: Mn = (DP × Molecular Weight of repeating unit) + Molecular Weight of end-groups.
-
Alternative Polymers and Their Molecular Weight Validation
While PEG has been the gold standard, concerns about immunogenicity have driven the development of alternative polymers for drug delivery.[9][10] The molecular weight of these alternatives is also a critical parameter and can be determined using similar analytical techniques.
| Alternative Polymer | Common Applications | Primary MW Validation Techniques |
| Polysarcosine (pSar) | Drug delivery, stealth coatings.[11] | GPC/SEC, MALDI-TOF MS, Light Scattering.[11][12] |
| Poly(2-oxazoline)s (POx) | Drug delivery, biomaterials.[13][14] | GPC/SEC, ¹H NMR.[15][16] |
| Poly(β-amino ester)s (PBAEs) | Gene delivery.[17][18] | GPC/SEC, ¹H NMR.[17][18] |
The experimental protocols for GPC/SEC, MALDI-TOF, and NMR are generally applicable to these alternative polymers, with adjustments to the specific conditions such as the choice of mobile phase, matrix, and solvent.
Visualizing Experimental and Logical Workflows
To aid in the understanding of the experimental processes and decision-making in selecting an appropriate technique, the following diagrams are provided.
Caption: Experimental workflow for GPC/SEC analysis.
Caption: Decision tree for selecting a molecular weight validation technique.
References
- 1. Determination of Polyethylene Glycol by Gel Permeation Chromatography [wayeal-instrument.com]
- 2. waters.com [waters.com]
- 3. bath.ac.uk [bath.ac.uk]
- 4. Frontiers | Optimized MALDI-TOF MS Strategy for Characterizing Polymers [frontiersin.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. blog.curapath.com [blog.curapath.com]
- 14. Poly(2-oxazoline)s as Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 聚(2-噁唑啉):生物醫學的多功能聚合物平台 [sigmaaldrich.com]
- 16. Evaluation of Poly(2-Ethyl-2-Oxazoline) Containing Copolymer Networks of Varied Composition as Sustained Metoprolol Tartrate Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of molecular weight of amine end-modified poly(β-amino ester)s on gene delivery efficiency and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, characterization, and evaluation of low molecular weight poly(β-amino ester) nanocarriers for enhanced T cell transfection and gene deliver ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00169B [pubs.rsc.org]
Enhancing Molecular Solubility: A Comparative Analysis of 2,8,11-Trioxa-5-azatridecan-13-ol Functionalization
For researchers, scientists, and drug development professionals, optimizing the physicochemical properties of molecules is a critical step in the development of viable therapeutic agents. Poor aqueous solubility can hinder oral bioavailability and complicate formulation development. One effective strategy to address this challenge is the functionalization of molecules with hydrophilic linkers. This guide provides a comparative analysis of the solubility-enhancing effects of 2,8,11-Trioxa-5-azatridecan-13-ol, a polyethylene glycol (PEG)-based linker, against other common alternatives, supported by experimental data and detailed protocols.
The core principle behind using PEG-based linkers, such as this compound, is to increase the hydrophilicity of a parent molecule. The repeating ether units in the PEG chain can form hydrogen bonds with water, thereby improving the molecule's solubility in aqueous media.[1][2][3] This is particularly relevant in the design of Proteolysis Targeting Chimeras (PROTACs), which are often large, complex molecules with poor solubility.[4][5][6]
Comparative Solubility Data: PEG vs. Alkyl Linkers
In this study, an initial PROTAC with a less polar linker exhibited poor aqueous solubility. Through linker optimization, which included the incorporation of polar groups, a new PROTAC (CCT367766) was developed with markedly improved physicochemical properties.
| Compound | Linker Type | Aqueous Solubility (µM) |
| Parent PROTAC | Predominantly Hydrocarbon-based | Low (Specific value not published) |
| CCT367766 | Incorporating Polar Piperazine and Pyrimidine Moieties | 346 |
This table illustrates the significant improvement in aqueous solubility achieved by incorporating polar functional groups into the linker, a principle that applies to the use of hydrophilic PEG linkers like this compound.
The Functional Role of Hydrophilic Linkers
The primary role of a hydrophilic linker like this compound is to impart greater water solubility to the functionalized molecule. This is a critical factor for molecules intended for oral administration, as adequate solubility in gastrointestinal fluids is a prerequisite for absorption.[7]
The workflow for assessing the impact of such a linker on a molecule's properties can be visualized as follows:
References
- 1. Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,8,11-Trioxa-5-azatridecan-13-ol: A Guide for Laboratory Professionals
Crucial Safety Notice: Before proceeding with any disposal of 2,8,11-Trioxa-5-azatridecan-13-ol, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer. The information presented here is a general guideline and may not encompass all specific hazards associated with this compound. Disposal procedures must align with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Prior to handling, all personnel must be thoroughly trained on the potential hazards of this compound and the appropriate safety measures.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. If inhalation risk is high, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.
-
After rinsing, containers should be punctured or otherwise rendered unusable to prevent reuse.
-
Dispose of the cleaned containers in accordance with institutional and local regulations.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Contact your institution's EHS office to arrange for pickup and disposal. They will provide the necessary paperwork and guidance to ensure compliance with all regulations.
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2,8,11-Trioxa-5-azatridecan-13-ol
Disclaimer: No specific Safety Data Sheet (SDS) is available for 2,8,11-Trioxa-5-azatridecan-13-ol. The following guidance is based on the safety profiles of structurally similar compounds, including other poly(ethylene glycol) (PEG) derivatives and ether amines. These recommendations are conservative to ensure a high level of safety. Always perform a risk assessment before handling any chemical and consult with your institution's safety officer.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. Inspect for tears before use. | Fully buttoned laboratory coat. | Use in a well-ventilated area or a chemical fume hood. |
| Conducting reactions | Chemical splash goggles. A face shield is recommended if there is a risk of splashing. | Nitrile or neoprene gloves. Change gloves immediately if contaminated. | Chemical-resistant laboratory coat. | Work within a certified chemical fume hood. |
| Handling spills | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron or coveralls over a laboratory coat. | An air-purifying respirator with organic vapor cartridges may be necessary for large spills. |
| Waste disposal | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. | Laboratory coat. | Not generally required if handling sealed waste containers in a well-ventilated area. |
Experimental Protocols
General Handling Procedures:
-
Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible. Prepare all necessary equipment and reagents.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing: If the compound is a solid, weigh it out in a fume hood or on a balance in a well-ventilated area to avoid inhaling any dust. If it is a liquid, transfer it carefully to avoid splashing.
-
Dissolving: When preparing solutions, add the chemical slowly to the solvent to avoid splashing. If the dissolution is exothermic, cool the container as needed.
-
Reactions: Set up reactions in a chemical fume hood. Ensure all glassware is properly secured.
-
Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.
Spill Management Protocol:
-
Evacuation: In the event of a large spill, evacuate the immediate area and alert colleagues.
-
Ventilation: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at a safe working height.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill. Do not use combustible materials like paper towels to absorb large spills.
-
Neutralization (if applicable): For acidic or basic solutions, neutralize with an appropriate agent if it is safe to do so.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Reporting: Report the spill to your laboratory supervisor and institutional safety office.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all liquid and solid waste containing this chemical in separate, clearly labeled, and sealed containers.
-
Labeling: The waste container label should include the full chemical name, concentration, and any other components of the waste mixture.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not pour this chemical down the drain.[1][2]
Workflow Diagram
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
